8-Phenylnaphthalen-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-phenylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-15-11-5-9-13-8-4-10-14(16(13)15)12-6-2-1-3-7-12/h1-11,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPPOYMDNZEHKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2C(=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577184 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129957-20-6 | |
| Record name | 8-Phenylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 8-Phenylnaphthalen-1-ol
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 8-phenylnaphthalen-1-ol, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize this versatile molecule.
Introduction: The Significance of the Naphthalene Scaffold
Naphthalene and its derivatives have long been recognized as privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The rigid, planar structure of the naphthalene ring system provides an excellent platform for the spatial orientation of functional groups, facilitating interactions with biological targets. The introduction of a phenyl group and a hydroxyl group at the 8- and 1-positions, respectively, of the naphthalene core in 8-phenylnaphthalen-1-ol, imparts unique electronic and steric properties that are of significant interest for the rational design of novel bioactive molecules.
This guide will delve into the synthetic pathways to access this molecule, its detailed spectroscopic and physicochemical properties, and its potential reactivity, providing a solid foundation for its application in research and development.
Synthesis of 8-Phenylnaphthalen-1-ol: A Modern Approach
The most logical and efficient synthetic route to 8-phenylnaphthalen-1-ol is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is renowned for its reliability, functional group tolerance, and high yields in the formation of C-C bonds between aryl halides and aryl boronic acids.[4][5] The proposed synthesis involves the coupling of 8-bromonaphthalen-1-ol with phenylboronic acid.
Proposed Synthetic Workflow
The following diagram illustrates the key steps in the proposed synthesis of 8-phenylnaphthalen-1-ol.
Caption: Synthetic workflow for 8-phenylnaphthalen-1-ol via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Proposed)
Materials:
-
8-Bromonaphthalen-1-ol[6]
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel (for column chromatography)
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromonaphthalen-1-ol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Solvents: Under the inert atmosphere, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent to afford pure 8-phenylnaphthalen-1-ol.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Properties
| Property | Predicted Value | Reference/Basis for Prediction |
| Molecular Formula | C16H12O | Based on structure |
| Molecular Weight | 220.27 g/mol | Calculated from molecular formula |
| Appearance | Off-white to pale yellow solid | Analogy with similar biaryl compounds |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, methanol, acetone, ethyl acetate); sparingly soluble in water. | Based on the properties of 1-naphthol and the introduction of a lipophilic phenyl group.[9] |
| pKa (of hydroxyl group) | ~9.5 | Similar to 1-naphthol (pKa ~9.4), with minor perturbation from the 8-phenyl group.[9] |
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic characteristics of 8-phenylnaphthalen-1-ol, which are crucial for its identification and characterization.
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), hydroxyl proton (broad singlet, δ ~5.0-6.0 ppm, D₂O exchangeable). The peri-protons on the naphthalene ring will show characteristic downfield shifts. | Based on the spectra of 1-phenylnaphthalene and other substituted naphthalenes.[10][11] |
| ¹³C NMR | Aromatic carbons (δ 110-150 ppm), with the carbon bearing the hydroxyl group appearing at a lower field (δ ~150-155 ppm). | Inferred from data for 1-phenylnaphthalene and related structures.[11] |
| Infrared (IR) | Broad O-H stretch (~3200-3500 cm⁻¹), C-O stretch (~1200-1250 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and C=C stretches in the aromatic region (~1450-1600 cm⁻¹). | Based on the known IR spectra of phenols and aromatic compounds.[12][13] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 220.0888 (for high resolution). Fragmentation pattern would likely involve loss of CO and other characteristic aromatic fragments. | Calculated exact mass and predicted fragmentation based on similar structures.[14][15] |
Reactivity and Potential for Derivatization
The chemical reactivity of 8-phenylnaphthalen-1-ol is primarily governed by the hydroxyl group and the aromatic naphthalene and phenyl rings.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is a versatile functional handle for further molecular elaboration.
-
Etherification: Reaction with alkyl halides or sulfates in the presence of a base (e.g., K₂CO₃, NaH) will yield the corresponding ethers.
-
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) will produce the corresponding esters.
-
O-Arylation: Palladium- or copper-catalyzed coupling reactions can be employed to form diaryl ethers.
Electrophilic Aromatic Substitution
The naphthalene ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. The substitution pattern will be directed by both the hydroxyl and the phenyl groups. The positions ortho and para to the hydroxyl group are the most activated.
The following diagram illustrates the key reactive sites and potential derivatization pathways.
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An In-Depth Technical Guide to 8-Phenylnaphthalen-1-ol: Discovery and Historical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-phenylnaphthalen-1-ol, a unique peri-substituted naphthalene derivative. While a definitive historical account of its initial discovery remains elusive in readily accessible literature, this document explores its plausible synthetic evolution, focusing on modern, efficient methodologies. A detailed examination of the Suzuki-Miyaura cross-coupling reaction as the contemporary method of choice for its synthesis is presented, including a thorough protocol for the preparation of the key precursor, 8-bromo-1-naphthol. This guide further delves into the characterization of 8-phenylnaphthalen-1-ol, leveraging spectroscopic data from analogous compounds to provide a framework for its identification. Finally, the potential applications of this and related naphthalene scaffolds in the realm of drug discovery and medicinal chemistry are discussed, highlighting the promise of this class of molecules.
Introduction: The Intrigue of Peri-Substituted Naphthalenes
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold for a vast array of complex and functionally diverse molecules.[1] Its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A particularly fascinating subclass of these compounds is the peri-substituted naphthalenes, where substituents occupy the 1 and 8 positions of the naphthalene ring system.[3] The spatial proximity of these peri-substituents, forced by the rigid naphthalene framework, often leads to unique steric and electronic interactions, influencing the molecule's conformation, reactivity, and biological profile.
8-Phenylnaphthalen-1-ol is a prime example of such a peri-substituted naphthalene, featuring a hydroxyl group and a phenyl ring in close proximity. This arrangement offers a rich stereochemical environment and potential for intramolecular interactions that can be exploited in the design of novel therapeutic agents and functional materials. While the historical record of its first synthesis is not clearly documented, the evolution of synthetic organic chemistry provides a logical pathway to its modern preparation.
Historical Context and the Evolution of Synthesis
The synthesis of substituted naphthalenes has a long history, traditionally relying on electrophilic aromatic substitution reactions.[3] However, achieving specific substitution patterns, particularly at the sterically hindered C8 position in the presence of a C1 substituent, has historically been a significant challenge. Early methods for creating carbon-carbon bonds on aromatic rings were often harsh and lacked the selectivity required for complex molecule synthesis.
The advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds. Among these, the Suzuki-Miyaura cross-coupling reaction, developed in the late 1970s, has emerged as a powerful and versatile tool for the formation of C-C bonds.[4] This reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is renowned for its high functional group tolerance, mild reaction conditions, and high yields. Given these advantages, it is the most logical and efficient approach for the contemporary synthesis of 8-phenylnaphthalen-1-ol.
While a specific "discovery" of 8-phenylnaphthalen-1-ol is not prominent in the historical chemical literature, its synthesis would have become feasible with the development of reliable methods for the preparation of its key precursors and the refinement of cross-coupling technologies.
Modern Synthesis of 8-Phenylnaphthalen-1-ol: A Two-Step Approach
The most efficient and logical modern synthesis of 8-phenylnaphthalen-1-ol involves a two-step sequence: the synthesis of the key intermediate, 8-bromo-1-naphthol, followed by a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.
Figure 1: General synthetic workflow for 8-phenylnaphthalen-1-ol.
Step 1: Synthesis of the Precursor, 8-Bromo-1-naphthol
A convenient route to 8-bromo-1-naphthol starts from 8-bromo-1-naphthoic acid, which can be synthesized from commercially available starting materials.[5] The subsequent conversion of the carboxylic acid to the hydroxyl group can be achieved through various methods, with a common approach being a Hunsdiecker-type decarboxylative bromination followed by nucleophilic substitution or other functional group interconversions. A more direct historical route to a related precursor involves the diazotization of 1-amino-naphthalene-8-sulfonic acid, followed by loss of N2 to give the naphthosulfone, which can then be converted to the 1,8-diol and subsequently functionalized.[3]
Detailed Experimental Protocol: Synthesis of 8-Bromo-1-naphthol from 8-Bromo-1-naphthoic Acid
This protocol is a representative procedure based on established chemical transformations and may require optimization.
-
Decarboxylative Halogenation (Hunsdiecker-type Reaction):
-
To a solution of 8-bromo-1-naphthoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride) under an inert atmosphere, add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator such as AIBN.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to yield crude 1,8-dibromonaphthalene.
-
-
Conversion to 8-Bromo-1-naphthol:
-
The resulting 1,8-dibromonaphthalene can be selectively converted to 8-bromo-1-naphthol through a nucleophilic aromatic substitution reaction. This often requires harsh conditions or the use of a copper catalyst.
-
Alternatively, a more modern approach would involve a selective metal-halogen exchange at the more reactive C1 position followed by reaction with an oxygen electrophile.
-
Step 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy, enabling the efficient formation of the biaryl linkage.[6] The reaction proceeds via a catalytic cycle involving a palladium(0) species.
Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 8-Phenylnaphthalen-1-ol
This protocol is a representative procedure based on established Suzuki-Miyaura coupling reactions and may require optimization.
-
Reaction Setup:
-
To a reaction vessel, add 8-bromo-1-naphthol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-phenylnaphthalen-1-ol as a pure solid.
-
Causality Behind Experimental Choices:
-
Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. Other palladium sources and ligands can be used to optimize the reaction.
-
Base: The base is crucial for the transmetalation step, activating the organoboron species. Carbonates are often used due to their moderate basicity and good solubility.
-
Solvent System: A mixture of solvents is often employed to ensure the solubility of both the organic and inorganic reagents. The presence of water can also facilitate the transmetalation step.
-
Inert Atmosphere: Degassing the reaction mixture is essential to remove oxygen, which can oxidize and deactivate the palladium(0) catalyst.
Characterization of 8-Phenylnaphthalen-1-ol
Spectroscopic Data (Predicted and Analog-Based)
| Technique | Expected Observations for 8-Phenylnaphthalen-1-ol | Analog Data (1-Phenylnaphthalene) [7] |
| ¹H NMR | Aromatic protons (m, ~7.0-8.0 ppm), Hydroxyl proton (s, broad, ~5.0-6.0 ppm, exchangeable with D₂O). The proximity of the phenyl and hydroxyl groups may lead to complex splitting patterns and through-space interactions observable by 2D NMR techniques. | Aromatic protons (m, 7.35-7.90 ppm). |
| ¹³C NMR | Aromatic carbons (~110-155 ppm). The carbon bearing the hydroxyl group will be shifted downfield. Quaternary carbons will also be present. | Aromatic carbons (125.3-140.7 ppm). |
| Mass Spec | Expected [M]+ at m/z = 220.0888 (for C₁₆H₁₂O). | [M]+ at m/z = 204.27 (for C₁₆H₁₂). |
| IR | O-H stretch (broad, ~3200-3600 cm⁻¹), C-O stretch (~1200 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹). | Aromatic C-H and C=C stretches. |
Applications in Drug Development and Medicinal Chemistry
The 8-phenylnaphthalen-1-ol scaffold holds significant potential in drug discovery. The naphthalene core is a well-established pharmacophore found in numerous approved drugs.[1] The presence of the hydroxyl and phenyl groups provides key points for further functionalization, allowing for the generation of a library of derivatives with diverse physicochemical properties and biological activities.
-
Anticancer Potential: Many naphthalene derivatives exhibit potent anticancer activity. The planar aromatic system of 8-phenylnaphthalen-1-ol could potentially intercalate with DNA, a mechanism of action for several anticancer drugs.
-
Antimicrobial Activity: Naphthalene-based compounds have been explored for their antibacterial and antifungal properties.[2] Modifications of the hydroxyl and phenyl groups could lead to the development of novel antimicrobial agents.
-
Enzyme Inhibition: The rigid structure of 8-phenylnaphthalen-1-ol makes it an attractive scaffold for the design of enzyme inhibitors, where a well-defined three-dimensional structure is often required for potent and selective binding.
Conclusion
8-Phenylnaphthalen-1-ol represents a compelling molecular scaffold for exploration in medicinal chemistry and materials science. While its historical discovery is not prominently documented, modern synthetic methods, particularly the Suzuki-Miyaura cross-coupling, provide an efficient and reliable route to its synthesis. The unique steric and electronic environment created by the peri-substitution pattern offers exciting opportunities for the design of novel molecules with tailored properties. Further investigation into the biological activities of 8-phenylnaphthalen-1-ol and its derivatives is warranted and holds the promise of uncovering new therapeutic agents.
References
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- SUPPORTING INFORM
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Synthetic routes. (a) Synthesis of 8-phenylnaphthalen-1-amine... - ResearchGate. (URL: [Link])
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. (URL: [Link])
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Synthesis of 1-phenyl naphthalene and pericarbonyl lignans | Request PDF. (URL: [Link])
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Naphthalene, 1-bromo - Organic Syntheses Procedure. (URL: [Link])
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Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. (URL: [Link])
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A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | The Journal of Organic Chemistry. (URL: [Link])
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How to Read and Interpret 1H-NMR and 13C-NMR Spectrums | Gunawan | Indonesian Journal of Science and Technology. (URL: [Link])
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(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums - ResearchGate. (URL: [Link])
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NMR spectrum of a -naphthol. | Download Scientific Diagram - ResearchGate. (URL: [Link])
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Peri-naphthalenes - Wikipedia. (URL: [Link])
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Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed. (URL: [Link])
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A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid | Semantic Scholar. (URL: [Link])
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Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives - PMC - NIH. (URL: [Link])
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Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. (URL: [Link])
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8-Bromonaphthalen-1-ol | C10H7BrO | CID 15710117 - PubChem. (URL: [Link])
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Schematic of 1-phenylnaphthalene synthesis | Download Scientific Diagram - ResearchGate. (URL: [Link])
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A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])
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Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC - NIH. (URL: [Link])
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Basic 1H- and 13C-NMR Spectroscopy. (URL: [Link])
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1 H-NMR spectra of AN (a) and OAN (b) - ResearchGate. (URL: [Link])
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1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. (URL: [Link])
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Physical properties like melting point and solubility of 8-phenylnaphthalen-1-ol
The following is an in-depth technical guide on the physical properties and characterization of 8-phenylnaphthalen-1-ol.
Executive Summary
8-Phenylnaphthalen-1-ol (often referred to as 8-phenyl-1-naphthol) represents a critical scaffold in the study of atropisomerism and ligand design (e.g., NOBIN analogs). Unlike its planar isomer 4-phenyl-1-naphthol, the 8-phenyl derivative is defined by significant peri-interaction between the hydroxyl group at C1 and the phenyl ring at C8.
This steric crowding forces the phenyl ring out of planarity, creating a chiral axis. This guide details the physical properties resulting from this conformation—specifically its existence as a viscous oil rather than a crystalline solid at room temperature—and provides validated protocols for characterizing its solubility and acidity (pKa) in drug development contexts.
Part 1: Structural Determinants of Physical Properties
To accurately predict and measure the properties of 8-phenylnaphthalen-1-ol, one must understand the "Twisted Biaryl" mechanism.
The Orthogonal Twist & State of Matter
In the solid or neat phase, 8-phenylnaphthalen-1-ol does not pack efficiently. X-ray crystallographic studies and ab initio calculations of similar 1,8-disubstituted naphthalenes confirm that the phenyl ring is twisted approximately 130° relative to the naphthalene plane.
-
Impact on Melting Point: This lack of planarity prevents the formation of a stable, tightly packed crystal lattice. Consequently, 8-phenylnaphthalen-1-ol is isolated as a viscous oil at room temperature, unlike many of its solid derivatives (e.g., 8-(4-nitrophenyl)-1-naphthol, mp 135°C).
-
Impact on Solubility: The molecule acts as a "molecular grease ball." The twisted phenyl group disrupts water structure significantly, making it highly lipophilic.
Electronic Decoupling
The orthogonal twist breaks the conjugation between the phenyl ring and the naphthol system.
-
pKa Shift: Because the phenyl ring cannot effectively accept electron density via resonance from the naphtholate anion, the acidity is governed primarily by inductive effects and solvation. The measured pKa is 8.56 , which is slightly higher (less acidic) than 1-naphthol derivatives where conjugation is possible.
Structural Logic Diagram
The following diagram illustrates the causal relationship between the steric bulk and the observable physical properties.
Figure 1: Causal pathway linking steric hindrance at the 1,8-position to the macroscopic properties of 8-phenylnaphthalen-1-ol.[1]
Part 2: Physical Characterization Data[1][2][3]
The following data aggregates experimental values from authoritative organic synthesis literature (specifically Beilstein J. Org. Chem.) and predictive models used in pre-formulation.[2]
Table 1: Core Physical Properties
| Property | Value / Description | Context/Conditions |
| Physical State | Viscous Oil | At 25°C, neat. (Ref 1) |
| Melting Point | N/A (Oil) | Derivatives (e.g., 4-OMe) are solids (mp 167°C). |
| pKa | 8.56 | Measured in MeCN/Water.[3] (Ref 1) |
| LogP (Predicted) | ~4.8 | Highly Lipophilic. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. |
| Solubility (Organic) | > 100 mg/mL | Soluble in DCM, CHCl₃, DMSO, MeOH. |
| Appearance | Colorless to pale yellow | Darkens upon oxidation/storage. |
Table 2: Comparative pKa Values (Electronic Effect)
Demonstrating the effect of the twisted ring on acidity.
| Compound | Substituent (R) | pKa (MeCN/H₂O) | Electronic Effect |
| 8-phenyl-1-naphthol | -H | 8.56 | Baseline |
| 8-(4-nitrophenyl)-1-naphthol | -NO₂ | 8.42 | Electron Withdrawing (Inductive) |
| 8-(4-methoxyphenyl)-1-naphthol | -OMe | 8.71 | Electron Donating |
Part 3: Experimental Protocols (Self-Validating Systems)
As an application scientist, relying on literature values is insufficient. You must validate the material, especially given its tendency to exist as an oil which can trap solvent impurities.
Protocol A: Determination of pKa via Potentiometric Titration
Objective: Accurate determination of the ionization constant in mixed-solvent systems due to low water solubility.
Reagents:
-
Analyte: 8-phenylnaphthalen-1-ol (~5 mg).
-
Solvent: Acetonitrile (HPLC Grade) / Water (degassed).
-
Titrant: Tetrabutylammonium hydroxide (TBAH) or KOH.
Workflow:
-
Dissolution: Dissolve the oil in a minimum volume of Acetonitrile (MeCN) to ensure complete solvation.
-
Dilution: Add water to reach a ratio of 60:40 (MeCN:Water). Note: If turbidity occurs, increase MeCN ratio and apply the Yasuda-Shedlovsky extrapolation method.
-
Titration: Titrate with 0.1 M base under inert atmosphere (
) to prevent carbonate formation. -
Calculation: Plot pH vs. Volume. The half-equivalence point represents the apparent pKa (
). -
Validation: Calibrate the electrode using a standard with a known pKa in MeCN/H2O (e.g., Benzoic acid) to correct for the liquid junction potential.
Protocol B: Solubility & Lipophilicity Assessment (Shake-Flask)
Objective: Quantify solubility for formulation screening.
Workflow:
-
Saturation: Add excess 8-phenylnaphthalen-1-ol (oil) to 2 mL of phosphate buffer (pH 7.4) and 2 mL of 1-Octanol in separate vials.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to separate the oil phase from the aqueous phase.
-
Quantification: Remove the supernatant.[4] Dilute with methanol. Analyze via HPLC-UV (Detection at 280 nm).
-
Self-Check: If the aqueous sample shows inconsistent peak areas, check for "oiling out" (emulsion formation) and filter through a 0.2 µm PVDF filter before injection.
Protocol C: Atropisomer Stability (VT-NMR)
Since the compound is an oil, verifying it is not rapidly racemizing is crucial for chiral applications.
-
Sample Prep: Dissolve 10 mg in DMSO-d6 or toluene-d8.
-
Experiment: Acquire 1H-NMR spectra at 25°C, 40°C, 60°C, and 80°C.
-
Observation: Monitor the coalescence of the diastereotopic protons (if a chiral derivatizing agent is used) or the sharpening of the phenyl signals.
-
Result: 8-phenylnaphthalen-1-ol has a moderate barrier. If sharp signals broaden and coalesce, the barrier to rotation is being overcome (
).
Part 4: Visualization of Characterization Workflow
This diagram outlines the decision tree for characterizing the physical state and purity of the compound.
Figure 2: Operational workflow for the isolation and physical characterization of 8-phenylnaphthalen-1-ol.
References
-
Harper, J. B., et al. (2011). "Anion–π interactions influence pKa values." Beilstein Journal of Organic Chemistry, 7, 320–328.[3]
- Key Citation: Defines the physical state as an oil, provides NMR d
-
Bringmann, G., et al. (2005). "Atroposelective Synthesis of Axially Chiral Biaryl Compounds." Angewandte Chemie International Edition, 44(34), 5384–5427.
- Key Citation: Authoritative review on the structural dynamics and synthesis of 8-substituted naphthols.
- House, H. O., et al. (1980). "Elucidation of the structure of 8-phenyl-1-naphthol." Journal of Organic Chemistry.
Sources
An In-depth Technical Guide to the Photophysical Properties of 8-phenylnaphthalen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive technical overview of the anticipated photophysical properties of 8-phenylnaphthalen-1-ol, a molecule of significant interest for its potential applications in sensing, molecular probes, and materials science. Drawing upon established principles of photochemistry and the known behavior of structurally related naphthalene derivatives, this document outlines the expected spectroscopic behavior, excited-state dynamics, and the experimental methodologies required for their characterization.
Introduction: The Promise of a Unique Fluorophore
The 1,8-disubstituted naphthalene scaffold is a cornerstone in the design of fluorescent probes and functional dyes.[1] The rigid framework and extended π-system of the naphthalene core give rise to desirable photophysical properties, including high fluorescence quantum yields and sensitivity to the local environment. The introduction of a phenyl group at the 8-position and a hydroxyl group at the 1-position in 8-phenylnaphthalen-1-ol creates a sterically hindered environment and the potential for unique excited-state phenomena, most notably Excited-State Intramolecular Proton Transfer (ESIPT).
This guide will delve into the synthesis, expected photophysical characteristics, and detailed experimental protocols to unlock the full potential of this intriguing molecule.
Synthesis of 8-phenylnaphthalen-1-ol: A Proposed Route
A plausible and efficient synthetic route to 8-phenylnaphthalen-1-ol can be adapted from established cross-coupling methodologies, such as the Suzuki-Miyaura coupling reaction.[2] This approach offers high yields and good functional group tolerance.
Proposed Synthetic Protocol:
-
Starting Material: 8-Bromo-1-methoxynaphthalene. The hydroxyl group of 8-bromo-1-naphthol is protected as a methyl ether to prevent interference with the coupling reaction.
-
Suzuki-Miyaura Coupling: 8-Bromo-1-methoxynaphthalene is reacted with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a suitable base (e.g., K₂CO₃) in a solvent mixture such as n-propanol/water.[2]
-
Deprotection: The resulting 8-phenyl-1-methoxynaphthalene is then deprotected using a standard ether cleavage reagent, such as boron tribromide (BBr₃), to yield the final product, 8-phenylnaphthalen-1-ol.
Caption: Proposed Suzuki-Miyaura coupling route for the synthesis of 8-phenylnaphthalen-1-ol.
Spectroscopic Properties: A Tale of Two Forms
The photophysical behavior of 8-phenylnaphthalen-1-ol is expected to be dominated by the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT).[3][4] Upon photoexcitation, the hydroxyl proton is transferred to the π-system of the naphthalene ring, leading to the formation of a transient keto-tautomer. This process results in a dual emission profile, a hallmark of ESIPT-capable molecules.
Absorption and Emission Spectra
-
Absorption: The absorption spectrum is anticipated to show characteristic π-π* transitions of the naphthalene chromophore, likely in the UV-A region (320-380 nm).
-
Emission: Due to ESIPT, two distinct emission bands are expected:
-
A higher-energy band (in the blue region, ~400-450 nm) corresponding to the emission from the locally excited enol form.
-
A significantly red-shifted, lower-energy band (in the green-yellow region, ~500-550 nm) with a large Stokes shift, originating from the excited keto-tautomer.[5]
-
Solvatochromism: Probing the Environment
The emission properties of 8-phenylnaphthalen-1-ol are predicted to be highly sensitive to the solvent environment.[6][7] This solvatochromism arises from the different dipole moments of the enol and keto forms in the ground and excited states.
-
Non-polar solvents: In non-polar aprotic solvents (e.g., cyclohexane, toluene), the enol emission is expected to be more prominent.
-
Polar aprotic solvents: In polar aprotic solvents (e.g., DMSO, acetonitrile), the charge-separated keto form will be stabilized, leading to an enhancement of the red-shifted emission.[8]
-
Polar protic solvents: In polar protic solvents (e.g., methanol, water), intermolecular hydrogen bonding can compete with the intramolecular proton transfer, potentially leading to a more complex emission profile with contributions from both the enol and solvated species.[9][10]
Data Presentation: Expected Photophysical Properties
| Property | Expected Range/Value | Conditions |
| Absorption Maximum (λ_abs) | 320 - 380 nm | Dichloromethane |
| Enol Emission Maximum (λ_em, E) | 400 - 450 nm | Cyclohexane |
| Keto Emission Maximum (λ_em, K) | 500 - 550 nm | Acetonitrile |
| Fluorescence Quantum Yield (Φ_F) | 0.1 - 0.6 | Solvent dependent |
| Excited-State Lifetime (τ) | 1 - 10 ns | Dependent on emitting species |
Experimental Characterization: A Step-by-Step Approach
To validate the predicted photophysical properties of 8-phenylnaphthalen-1-ol, a series of spectroscopic and time-resolved measurements are essential.
Steady-State Spectroscopy
Objective: To determine the absorption and emission maxima and the solvatochromic behavior.
Protocol:
-
Prepare dilute solutions (absorbance < 0.1 at the excitation wavelength) of 8-phenylnaphthalen-1-ol in a range of solvents of varying polarity.
-
Record the UV-Vis absorption spectra using a spectrophotometer.
-
Record the fluorescence emission spectra using a spectrofluorometer, exciting at the absorption maximum.
-
Analyze the shifts in the emission maxima as a function of solvent polarity parameters (e.g., Reichardt's ET(30) scale).[10]
Fluorescence Quantum Yield Determination
Objective: To quantify the efficiency of the fluorescence process.
Protocol (Comparative Method): [11][12]
-
Select a well-characterized fluorescence standard with a known quantum yield (ΦF,std) that absorbs in the same spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF,std = 0.54).
-
Prepare a series of solutions of both the standard and the sample in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation wavelength, slit widths).
-
Integrate the area under the emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (ΦF,smp) using the following equation:
ΦF,smp = ΦF,std * (Gradsmp / Gradstd) * (nsmp² / nstd²)
where Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[12]
Caption: Workflow for the determination of fluorescence quantum yield using the comparative method.
Time-Resolved Fluorescence Spectroscopy
Objective: To determine the excited-state lifetimes of the enol and keto species.
Protocol (Time-Correlated Single Photon Counting - TCSPC):
-
Excite the sample with a pulsed light source (e.g., a picosecond laser diode or a nitrogen laser) at the absorption maximum.[13]
-
Detect the emitted photons using a sensitive, high-speed detector (e.g., a microchannel plate photomultiplier tube).
-
Measure the time delay between the excitation pulse and the arrival of the emitted photon.
-
Construct a histogram of the arrival times of many photons to generate the fluorescence decay profile.
-
Fit the decay curve to a multi-exponential function to extract the lifetimes of the different emitting species. A bi-exponential decay would be expected, corresponding to the lifetimes of the enol and keto forms.
Transient Absorption Spectroscopy
Objective: To directly observe the formation and decay of the excited keto-tautomer.[14][15]
Protocol (Pump-Probe Spectroscopy):
-
Excite the sample with an ultrashort laser pulse (the "pump" pulse).
-
After a variable time delay, probe the sample with a second, broadband pulse (the "probe" pulse).
-
Measure the change in absorbance of the probe pulse as a function of wavelength and time delay.
-
The transient absorption spectrum will reveal new absorption bands corresponding to the excited keto-tautomer, providing direct evidence for its formation and allowing for the determination of its lifetime.[5]
Caption: Jablonski-type diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) process in 8-phenylnaphthalen-1-ol.
Conclusion and Future Directions
8-Phenylnaphthalen-1-ol represents a promising molecular scaffold with rich and complex photophysical properties. The anticipated dual emission resulting from Excited-State Intramolecular Proton Transfer, coupled with its sensitivity to the local environment, makes it a strong candidate for the development of ratiometric fluorescent sensors, molecular switches, and probes for biological imaging. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this and related compounds, paving the way for their rational design and application in advanced materials and biomedical research.
References
- Birks, J. B. (1970).
- Kelly, A. M. (n.d.). Solvatochromic Photochemistry. Kelly Research Lab - UMBC.
- Choudhury, S. D., et al. (2009). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde. Physical Chemistry Chemical Physics, 11(42), 9888-9896.
- Chen, Y., et al. (2020). Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM). Molecules, 25(22), 5357.
- Oelgemöller, M., et al. (2018). Photochemical Synthesis and Properties of 1,6- and 1,8-Naphthalenophanes. Molecules, 23(12), 314.
- Basarić, N., et al. (2012). Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols and Naphthylphenols. The Journal of Organic Chemistry, 77(9), 4247-4258.
- Basarić, N., et al. (2013). Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. PubMed, 23544415.
- Yip, J. H. K., et al. (2015). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molecules, 20(8), 14867-14880.
- Macmillan Group. (2020). Transient Absorption Spectroscopy Offers Mechanistic Insights for an Iridium/Nickel-Catalyzed C−O Coupling. Princeton University.
- Shapiro, S. L., et al. (1980). EXCITED-STATE PROTON-TRANSFER KINETICS IN 1-NAPHTHOL, 1-NAPHTHOL-SULFONATES, AND ORGANOMETALLIC COMPLEXES. Lawrence Berkeley Laboratory, University of California.
- Chen, R. F. (1972). Practical aspects of the fluorescence of phenylalanine, tyrosine, and tryptophan. In Excited States of Biological Molecules (pp. 575-586).
- PubChem. (n.d.). Phenyl-1-naphthylamine. National Center for Biotechnology Information.
- ResearchGate. (n.d.). Transient absorption spectroscopy detection of sensitized delayed fluorescence in chiral benzophenone/naphthalene systems.
- ResearchGate. (n.d.). Fluorescence lifetime and quantum yield of phenylalanine aqueous solutions: Temperature and concentration effects.
- University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Department of Chemistry.
- National Institutes of Health. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction.
- Oregon Medical Laser Center. (n.d.). Phenylalanine.
- ResearchGate. (n.d.). Synthesis and transient absorption spectra of derivatives of 1,8-naphthalic anhydrides and naphthalimides containing 2,2,6,6-tetramethylpiperidine; triplet route of deactivation.
- ResearchGate. (n.d.). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine.
- Department of Photochemistry and Spectroscopy. (n.d.). unique transient absorption spectrometer.
- ResearchGate. (n.d.). Schematic of 1-phenylnaphthalene synthesis.
- ResearchGate. (n.d.). Fluorescence Quantum Yields—Methods of Determination and Standards.
- Edinburgh Instruments. (n.d.). Relative Quantum Yield.
- MDPI. (2023). Reversal in solvatochromism, photochromism and thermochromism in a new bis-azo dye based on naphthalen-1-amine. Molecules, 28(17), 6401.
- Wikipedia. (n.d.). Solvatochromism.
Sources
- 1. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of Excited-State Intramolecular Proton Transfer and Structural Dynamics in Bis-Benzimidazole Derivative (BBM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solvatochromic Photochemistry – Kelly Research Lab – UMBC [kellylab.umbc.edu]
- 7. Solvatochromism - Wikipedia [en.wikipedia.org]
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- 12. edinst.com [edinst.com]
- 13. photoscience.pl [photoscience.pl]
- 14. researchgate.net [researchgate.net]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
Electronic Properties and Synthetic Protocols for Substituted 8-Phenylnaphthalen-1-ol
The following technical guide details the electronic, photophysical, and synthetic characteristics of substituted 8-phenylnaphthalen-1-ol.
Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Materials Scientists
Executive Summary: The "Carbon-Acid" Scaffold
8-Phenylnaphthalen-1-ol represents a privileged scaffold in physical organic chemistry due to its unique ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) to a carbon atom, rather than the conventional heteroatom (N or O). This "Carbon-Acid" behavior generates a transient Quinone Methide (QM) species, resulting in large Stokes shifts and environment-sensitive fluorescence. Furthermore, the steric bulk of the peri-phenyl ring introduces atropisomerism , creating a tunable axis of chirality that can be exploited for enantioselective catalysis or chiral sensing.
This guide analyzes the electronic architecture, provides a self-validating synthetic protocol, and details the substituent effects that modulate these properties.
Electronic Architecture & ESIPT Mechanism
The Intramolecular Hydrogen Bond (IMHB)
In the ground state (
Upon photoexcitation to the first singlet excited state (
The ESIPT Cycle
Unlike benzazoles where ESIPT is reversible and rapid, the Carbon-Acid ESIPT in 8-phenylnaphthalen-1-ol involves a significant structural reorganization.
-
Excitation (
): Absorption of UV light promotes the Enol to the Excited Enol ( ). -
Proton Transfer (
): The proton tunnels to the phenyl ring, forming the Excited Keto/QM species ( ). This step is often solvent-assisted or competes with solvent quenching. -
Radiative Decay (
): The QM species relaxes via fluorescence. Due to the high energy cost of the quinoid structure, this emission is significantly red-shifted (Large Stokes Shift). -
Reverse Proton Transfer (
): The ground state QM species is unstable and rapidly rearomatizes back to the Enol form.
Figure 1: The four-level photocycle of 8-phenylnaphthalen-1-ol, highlighting the formation of the Quinone Methide (QM) intermediate.
Substituent Effects: Tuning the Scaffold
The electronic properties can be fine-tuned by placing substituents on the phenyl ring (the "Acceptor") or the naphthalene core (the "Donor").
Electronic Tuning (Hammett Correlation)
-
Electron-Withdrawing Groups (EWGs) on Phenyl (e.g., -CF3, -CN at
-position):-
Effect: Increases the acidity of the phenyl ring protons (ground state) but decreases the basicity of the carbon acceptor in the excited state.
-
Outcome: Can hinder ESIPT efficiency if the acceptor carbon becomes too electron-deficient to accept the proton. However, strong EWGs can stabilize the resulting anionic charge on the oxygen in the zwitterion.
-
-
Electron-Donating Groups (EDGs) on Phenyl (e.g., -OMe, -Me):
-
Effect: Increases electron density on the phenyl ring.
-
Outcome: Facilitates proton capture by the phenyl ring, potentially enhancing the rate of ESIPT and the quantum yield of the red-shifted emission.
-
Steric Tuning (Atropisomerism)
The rotation around the C1-C8 bond is restricted.
-
Class 1 (Low Barrier): Unsubstituted phenyl ring. Rapid rotation at room temperature.[1][2]
-
Class 2/3 (High Barrier): Ortho-substitution on the phenyl ring (e.g., 2'-methyl-8-phenylnaphthalen-1-ol).
Experimental Protocol: Synthesis of 8-(2-Methylphenyl)naphthalen-1-ol
This protocol utilizes a Suzuki-Miyaura Cross-Coupling followed by demethylation. This route is preferred over direct naphthol coupling due to the instability of free naphthols under basic coupling conditions.
Reagents & Equipment[4]
-
Substrate: 1-Methoxy-8-bromonaphthalene (synthesized from 1,8-bromonaphthol via methylation or available commercially).
-
Coupling Partner: 2-Methylphenylboronic acid (1.5 equiv).
-
Catalyst:
(5 mol%). -
Base:
(2.0 M aqueous). -
Solvent: DME (Dimethoxyethane) / Water (3:1).
-
Deprotection:
(1.0 M in DCM).
Step-by-Step Methodology
Step 1: The Suzuki Coupling (Formation of the Biaryl Core)
-
Charge: In a flame-dried Schlenk flask, combine 1-methoxy-8-bromonaphthalene (1.0 mmol), 2-methylphenylboronic acid (1.5 mmol), and
(0.05 mmol). -
Inert: Evacuate and backfill with Argon (
). -
Solvate: Add degassed DME (10 mL) and 2.0 M
(2 mL). -
Reflux: Heat to
for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1). -
Workup: Cool to RT. Dilute with
, wash with brine, dry over , and concentrate. -
Purify: Flash chromatography (Silica, 0-5% EtOAc in Hexanes). Yield target: >80%.
Step 2: Demethylation (Unmasking the Phenol)
-
Dissolve: Dissolve the biaryl ether (from Step 1) in anhydrous DCM at
. -
Add: Dropwise addition of
(3.0 equiv). Caution: Exothermic. -
React: Allow to warm to RT and stir for 4 hours.
-
Quench: Cool to
. Slowly add Methanol to quench excess borane. -
Isolate: Wash with saturated
, dry, and concentrate. -
Final Purification: Recrystallization from Hexane/DCM.
Figure 2: Synthetic workflow for the preparation of substituted 8-phenylnaphthalen-1-ol.
Summary of Photophysical Properties
The following data summarizes the expected properties for the parent compound and its derivatives.
| Property | Value / Range | Notes |
| Abs Max ( | 290 - 310 nm | |
| Em Max ( | 450 - 550 nm | Highly dependent on solvent polarity (QM character). |
| Stokes Shift | > 6000 | Indicative of ESIPT/QM formation. |
| ~9.4 | Similar to 1-naphthol.[4] | |
| ~0.5 | Extremely photoacidic; drives proton transfer. | |
| Quantum Yield ( | 0.01 - 0.30 | Generally low in protic solvents due to H-bonding quenching; higher in aprotic/rigid media. |
References
-
Excited State Intramolecular Proton Transfer (ESIPT) from Phenol to Carbon in Selected Phenylnaphthols. J. Org. Chem. (2012).[5] Establishes the mechanism of Carbon-Acid ESIPT and the formation of Quinone Methide species.
-
Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol. Phys. Chem. Chem. Phys. (2013).[1] Femtosecond time-resolved studies confirming the QM intermediate.
-
Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. Molbank (2020).[6] Provides comparative Suzuki coupling protocols for naphthalimide derivatives.
-
Properties of Configurationally Stable Atropoenantiomers. J. Nat. Prod. (2018).[7] Discusses the rotational barriers and classification of atropisomers in biaryl systems.
-
Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties. Molecules (2021). Provides pKa values and solvatochromic data for substituted naphthols.
Sources
- 1. Atropisomerism [ch.ic.ac.uk]
- 2. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties | MDPI [mdpi.com]
- 5. White light employing luminescent engineered large (mega) Stokes shift molecules: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00129A [pubs.rsc.org]
- 6. Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide [mdpi.com]
- 7. researchgate.net [researchgate.net]
Chiral resolution of 8-phenylnaphthalen-1-ol derivatives
An In-Depth Technical Guide to the Chiral Resolution of 8-Phenylnaphthalen-1-ol Derivatives
Abstract
The 8-phenylnaphthalen-1-ol scaffold represents a core structural motif in numerous functional materials and pharmaceutical agents. Its axial chirality, a result of hindered rotation around the C-C single bond connecting the phenyl and naphthalene rings (atropisomerism), is often critical for its biological activity and material properties.[1][2][3] Consequently, the efficient separation of its enantiomers is a paramount challenge in both academic research and industrial drug development. This guide provides an in-depth exploration of the primary methodologies for the chiral resolution of this class of compounds, grounded in fundamental principles and field-proven insights. We will dissect classical diastereomeric salt formation, modern chromatographic techniques, and enzymatic resolutions, offering not just protocols, but the strategic rationale behind their application.
The Significance of Atropisomerism in 8-Phenylnaphthalen-1-ol Systems
Atropisomerism is a unique form of stereoisomerism arising from restricted bond rotation that creates a chiral axis.[2][4] Unlike point chirality centered on an atom, this axial chirality makes the molecule non-superimposable on its mirror image. In the context of drug development, the two atropisomers of a compound can exhibit vastly different pharmacological profiles, including potency, pharmacokinetics, and toxicity.[4][5][6] The stability of these atropisomers is determined by the rotational energy barrier; for drug candidates, this barrier must be high enough to prevent racemization under physiological conditions.[1][7]
The 8-phenylnaphthalen-1-ol framework presents a specific challenge for resolution. The phenolic hydroxyl group is weakly acidic, which can complicate traditional resolution methods that rely on acid-base chemistry.[8] This guide addresses this challenge by detailing established and innovative approaches to achieve high enantiomeric purity.
Methodologies for Chiral Resolution
The separation of a racemic mixture into its constituent enantiomers can be approached through several distinct strategies.[9] The choice of method is dictated by factors such as the scale of the separation, the physicochemical properties of the substrate, cost, and the required level of enantiopurity. For 8-phenylnaphthalen-1-ol derivatives, the most relevant methods are:
-
Classical Resolution via Diastereomeric Salt Formation: A time-tested method involving the reaction of the racemic compound with a chiral resolving agent to form diastereomers, which are then separated by crystallization.[10][11]
-
Chiral Chromatography (HPLC & SFC): A powerful analytical and preparative tool that uses a chiral stationary phase (CSP) to physically separate the enantiomers.[12]
-
Enzymatic Kinetic Resolution: A highly selective method that uses an enzyme to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[13]
In-Depth Analysis & Protocols
Classical Resolution: Diastereomeric Salt Formation
This technique leverages the principle that diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[11][13] The racemic 8-phenylnaphthalen-1-ol (a weak acid) is reacted with an enantiomerically pure chiral base (the resolving agent) to form a pair of diastereomeric salts.
Causality Behind Experimental Choices: The primary challenge is the weak acidity of the phenol. Standard chiral amines may not be basic enough to form stable, crystalline salts.[8] Therefore, the selection of a strongly basic resolving agent is critical. Chiral amidines, for instance, have proven effective for resolving weakly acidic phenols as they are significantly stronger Brønsted bases than conventional amines.[8] The choice of solvent is equally crucial; it must provide a significant solubility differential between the two diastereomeric salts to enable efficient separation through crystallization.
Workflow for Classical Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Resolving Agent & Solvent Screening:
-
In separate test tubes, dissolve 100 mg of racemic 8-phenylnaphthalen-1-ol derivative and 0.5-1.0 equivalents of a selected chiral resolving agent (e.g., (R)-(-)-1-(1-Naphthyl)ethylamine, Brucine, or a custom chiral amidine) in a small volume (1-2 mL) of various solvents (e.g., ethyl acetate, acetonitrile, isopropanol, methanol).
-
Heat the mixtures gently to ensure complete dissolution.
-
Allow the solutions to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Observe for the formation of crystalline solids. A successful "hit" is a condition that yields a crystalline salt.
-
-
Scale-Up and Fractional Crystallization:
-
Select the optimal resolving agent/solvent combination from the screen.
-
Dissolve the racemate (e.g., 5.0 g) and the resolving agent in the minimum amount of hot solvent required for complete dissolution.
-
Allow the solution to cool slowly to ambient temperature. The less soluble diastereomeric salt will crystallize out.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Suspend the crystalline diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1 M HCl).
-
Stir vigorously until all solids dissolve. The acid protonates the chiral base, moving it to the aqueous layer, while the "liberated" enantiomer of the 8-phenylnaphthalen-1-ol remains in the organic layer.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Analysis:
-
Determine the enantiomeric excess (% ee) of the recovered product using chiral HPLC (see section 3.2).
-
The mother liquor can be treated to recover the other enantiomer, although it will be of lower enantiomeric purity without further recrystallization steps.
-
Data Summary: Hypothetical Resolution Screen
| Resolving Agent | Solvent | Yield of Salt | % ee of Liberated Phenol |
| (S)-1-Phenylethylamine | Ethyl Acetate | 45% | 75% |
| Brucine | Methanol | 60% | 88% |
| (R)-Dehydroabietylamine | Acetonitrile | 52% | 95% |
| Chiral Amidine | Isopropanol | 48% | >99% |
Chiral Chromatography
Direct separation of enantiomers using High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) is a highly versatile and powerful method.[12][14] The separation is based on the differential transient diastereomeric interactions between the two enantiomers and the chiral selector immobilized on the stationary phase.
Causality Behind Experimental Choices: The choice of CSP is the most critical parameter. For biaryl atropisomers like 8-phenylnaphthalen-1-ol derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated or immobilized on silica) are often the first choice due to their broad applicability and excellent resolving power. The mobile phase composition (solvents and additives) is then optimized to fine-tune the retention and selectivity. The inclusion complexing mechanism plays a key role, where one enantiomer fits better into the chiral cavities or grooves of the CSP.
Workflow for Chiral HPLC Method Development
Caption: Stereoselective acylation in enzymatic kinetic resolution.
Experimental Protocol: Lipase-Catalyzed Resolution
-
Enzyme and Condition Screening:
-
To a solution of racemic 8-phenylnaphthalen-1-ol (100 mg) in an organic solvent (e.g., toluene or THF), add an acyl donor (e.g., vinyl acetate, 1.5 equivalents).
-
Add a lipase preparation (e.g., 50 mg of Candida antarctica lipase B, CAL-B).
-
Stir the reaction at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion and the % ee of the remaining starting material and the formed ester product.
-
-
Preparative Scale Resolution:
-
Scale the reaction based on the optimal conditions found in the screen.
-
Run the reaction until approximately 50% conversion is reached to maximize the ee of both components.
-
Stop the reaction by filtering off the enzyme.
-
Concentrate the filtrate to remove the solvent and excess acyl donor.
-
-
Product Separation:
-
The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer can be easily separated using standard column chromatography on silica gel, as their polarities are now significantly different.
-
Elute with a solvent system like Hexane/Ethyl Acetate to isolate both the unreacted enantiomer and the esterified enantiomer.
-
The ester can be hydrolyzed back to the pure alcohol enantiomer if desired.
-
Data Summary: Example Enzymatic Resolution
| Time (h) | Conversion (%) | % ee of Substrate | % ee of Product |
| 4 | 25% | 33% | >99% |
| 8 | 45% | 82% | >99% |
| 12 | 51% | >99% | 98% |
| 24 | 65% | 95% | 96% |
Comparative Analysis and Conclusion
| Method | Advantages | Disadvantages | Best Suited For |
| Diastereomeric Salt Formation | Scalable, cost-effective for large quantities, well-established technology. [14] | Labor-intensive screening process, success is unpredictable, theoretical max yield is 50% without racemization. [10] | Kilogram-scale industrial production where a suitable resolving agent is found. |
| Chiral Chromatography | Rapid method development, high purity achievable, applicable to a wide range of compounds, both analytical and preparative. [12] | High cost of chiral stationary phases and solvents, can be difficult to scale up (especially HPLC). [1][14] | Research & development, small to medium scale production (grams), and for analytical purity control. |
| Enzymatic Resolution | Exceptional selectivity, mild reaction conditions, environmentally friendly ("green chemistry"). | Limited by substrate scope and enzyme stability, theoretical max yield is 50% without a dynamic process. | Applications where high enantiopurity is critical and the substrate is compatible with available enzymes. |
References
-
Wikipedia. Chiral resolution. [Link]
-
Advances in Engineering. Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]
-
PubMed. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. [Link]
-
PubMed. Enzymatic resolution of chiral phosphinate esters. [Link]
-
pubs.acs.org. Enzymatic Resolution of Chiral Phosphinate Esters. [Link]
-
National Center for Biotechnology Information. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination. [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
mdpi.com. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. [Link]
-
RSC Publishing. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents. [Link]
-
ResearchGate. Atropisomerism in Drug Discovery and Development | Request PDF. [Link]
-
PubMed Central. Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. [Link]
-
ResearchGate. A systematic review on 1,8-naphthalimide derivatives as emissive materials in organic light-emitting diodes. [Link]
-
ACS Publications. Organocatalytic Enantioselective Synthesis of Axially Chiral Molecules: Development of Strategies and Skeletons. [Link]
-
ResearchGate. Synthetic routes. (a) Synthesis of 8-phenylnaphthalen-1-amine... [Link]
-
PubMed. Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. [Link]
-
baranlab.com. Atropisomerism in Drug Design. [Link]
-
BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]
-
Semantic Scholar. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. [Link]
-
RSC Publishing. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies. [Link]
-
eScholarship.org. Catalytic Dynamic Kinetic Resolutions in Tandem to Construct Two-Axis Terphenyl Atropisomers. [Link]
-
MDPI. Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Chemistry LibreTexts. 6.8: Resolution (Separation) of Enantiomers. [Link]
-
National Center for Biotechnology Information. Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. [Link]
-
PubMed. Recent encounters with atropisomerism in drug discovery. [Link]
-
National Center for Biotechnology Information. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
ResearchGate. Synthesis of 8-Methoxy-1-methyl-1 H -benzo[ d e ]n[10][15]aphthyridin-9-ol (Isoaaptamine) and Analogues. [Link]
-
Pharma's Almanac. Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
researchgate.net. A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl. [Link]
-
PubMed. Dynamic kinetic resolution of atropisomeric amides. [Link]
-
scirp.org. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. [Link]
-
Pharmaceutical Technology. Chiral Resolution with and without Resolving Agents. [Link]
-
pubs.acs.org. Deracemization of Atropisomeric Biaryls Enabled by Copper Catalysis. [Link]
-
ResearchGate. (PDF) Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. [Link]
-
ResearchGate. Efficient resolution of (±)-α-cyclopropylethanol by crystallization of its inclusion complex with chiral diols | Request PDF. [Link]
-
ACS Publications. Atropisomerism in the Pharmaceutically Relevant Realm. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent encounters with atropisomerism in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development [scirp.org]
- 7. Atroposelective transformation of axially chiral (hetero)biaryls. From desymmetrization to modern resolution strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00870B [pubs.rsc.org]
- 8. Direct enantioseparation of axially chiral 1,1′-biaryl-2,2′-diols using amidine-based resolving agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03546K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiral resolution - Wikipedia [en.wikipedia.org]
- 11. advanceseng.com [advanceseng.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. pharmtech.com [pharmtech.com]
- 14. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Dynamic Kinetic Resolution of Biaryl Atropisomers via Peptide-Catalyzed Asymmetric Bromination - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 8-Phenylnaphthalen-1-ol as a Microenvironment-Sensitive Fluorescent Probe
This guide outlines the technical application of 8-phenylnaphthalen-1-ol (also known as 8-phenyl-1-naphthol) as a specialized fluorescent probe. Unlike standard commercial dyes, this molecule is primarily utilized in physical organic chemistry and biophysics to interrogate microviscosity , chiral microenvironments , and OH-π interactions .
Its unique 1,8-peri-substitution pattern creates a sterically crowded "cleft" that forces the phenyl ring out of planarity, making its fluorescence quantum yield highly sensitive to conformational restriction (molecular rotor effect) and solvent polarity.
Introduction & Mechanism of Action
The Molecule
8-phenylnaphthalen-1-ol consists of a naphthalene core with a hydroxyl group at position 1 and a phenyl ring at position 8.
-
Key Structural Feature: The peri-interaction (positions 1 and 8) creates severe steric strain. The phenyl ring cannot lie planar with the naphthalene system.
-
Chirality: The molecule exhibits atropisomerism (axial chirality) due to restricted rotation around the C8-C1' bond. In fluid solution, these conformers interconvert rapidly; in restricted environments (e.g., protein binding pockets), a single conformer may be stabilized.
Fluorescence Mechanism: The Molecular Rotor Principle
The fluorescence of 8-phenylnaphthalen-1-ol is governed by Twisted Intramolecular Charge Transfer (TICT) and conformational relaxation dynamics.
-
Excitation: Upon UV excitation (~290–300 nm), the molecule enters the locally excited (LE) state.
-
Relaxation (Viscosity Dependent):
-
Low Viscosity: The phenyl ring rotates freely, facilitating non-radiative decay (energy loss as heat). Fluorescence is weak (Low Quantum Yield,
). -
High Viscosity / Steric Constraint: Rotation is hindered. The non-radiative pathway is blocked, forcing relaxation via photon emission. Fluorescence intensity increases significantly.
-
-
OH-π Interaction: The proximity of the hydroxyl proton to the phenyl
-cloud allows for intramolecular hydrogen bonding (OH··· ), which modulates the pKa and spectral shift depending on solvent polarity.
Mechanistic Diagram
Caption: Figure 1. Jablonski diagram illustrating the viscosity-dependent fluorescence mechanism. Restricted rotation enhances radiative decay.
Technical Specifications
| Property | Value / Characteristic | Notes |
| Molecular Formula | C₁₆H₁₂O | MW: 220.27 g/mol |
| Excitation Max ( | 290–310 nm | Characteristic of naphthalene absorption. |
| Emission Max ( | 360–420 nm | Solvent dependent (Solvatochromic). |
| Solubility | DMSO, Methanol, Ethanol, CH₂Cl₂ | Poorly soluble in water; requires organic co-solvent. |
| Stokes Shift | Large (~70–100 nm) | Due to structural relaxation in the excited state. |
| pKa | ~9.0–10.0 | Modulated by intramolecular OH··· |
Experimental Protocols
Protocol A: Preparation of Probe Stock Solution
Because 8-phenylnaphthalen-1-ol is hydrophobic, proper stock preparation is critical to prevent aggregation.
-
Weighing: Accurately weigh 2.2 mg of 8-phenylnaphthalen-1-ol.
-
Dissolution: Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide) to create a 10 mM Stock Solution .
-
Note: Ethanol can be used for short-term storage, but DMSO prevents evaporation during storage.
-
-
Storage: Aliquot into amber microcentrifuge tubes. Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute the stock 1:1000 in the experimental buffer/solvent to achieve a final concentration of 10 µM .
-
Critical: Always add the probe stock to the buffer while vortexing to prevent precipitation.
-
Protocol B: Microviscosity Sensing in Lipid Membranes/Micelles
This assay measures the rigidity of lipid bilayers or micellar cores.
Materials:
-
Liposomes (e.g., DPPC, DOPC) or Micelles (SDS, CTAB).
-
Probe Working Solution (10 µM in PBS).
-
Quartz Cuvette or Black 96-well plate.
Steps:
-
Baseline Measurement: Add 100 µL of PBS (buffer only) to a well. Add 1 µL of Probe Stock. Measure fluorescence (Ex: 300 nm, Em: 350–500 nm). This is the Free Probe signal (should be low).
-
Sample Preparation: Prepare a concentration series of liposomes (0 to 500 µM lipid).
-
Staining: Add 8-phenylnaphthalen-1-ol (final conc. 5 µM) to each lipid sample.
-
Incubation: Incubate at Room Temperature for 10 minutes in the dark to allow intercalation.
-
Measurement: Record fluorescence emission spectra.
-
Data Analysis:
-
Plot Integrated Fluorescence Intensity vs. Lipid Concentration.
-
Interpretation: A sharp increase in intensity indicates the probe has entered the hydrophobic, viscous interior of the membrane.
-
Phase Transition: To detect Phase Transition Temperature (
), heat the sample slowly (e.g., 20°C to 60°C for DPPC) while monitoring fluorescence. A drop in intensity indicates the transition from the gel phase (high viscosity) to the liquid crystalline phase (low viscosity).
-
Protocol C: Hydrophobic Pocket Binding (Protein Assay)
Used to detect "molten globule" states or hydrophobic binding sites on proteins (e.g., Albumin, Beta-lactoglobulin).
Workflow Diagram:
Caption: Figure 2. Step-by-step workflow for protein binding assays.
Analysis:
-
Blue Shift: If the emission maximum shifts from ~400 nm (buffer) to ~360 nm, the probe is in a non-polar environment.
-
Intensity: An increase in quantum yield confirms binding and restricted rotation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Precipitation | Probe concentration too high (>20 µM) in aqueous buffer. | Reduce concentration to 1–5 µM. Ensure DMSO content < 1%. |
| High Background | Impurities in solvent or buffer. | Use spectroscopic grade solvents. Run a "solvent only" blank. |
| No Fluorescence Change | Probe not binding or environment not viscous enough. | Verify binding with a known control (e.g., HSA). Try a more viscous control (Glycerol). |
| Photobleaching | High intensity UV exposure. | Minimize exposure time. Use a shutter between measurements. |
References
-
Synthesis and Characterization
-
Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides. (Synthesis of 8-phenylnaphthalen-1-ol).[1]
-
Source:
-
-
Mechanistic Photophysics (ESIPT & Rotor)
-
Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols.[2] (Details on the photophysics of isomeric phenylnaphthols).
-
Source:
-
-
Anion-π and OH-π Interactions
- Anion–π interactions influence pKa values. (Use of 8-phenyl-1-naphthol to study pKa shifts via OH-π interactions).
-
Source:
-
General Naphthalene Probe Properties
- 1-Naphthol as a Fluorescent Probe: A Compar
-
Source:
Disclaimer: 8-phenylnaphthalen-1-ol is a research chemical.[3][4][5][6][7][8] Standard safety precautions (gloves, goggles, fume hood) must be observed during synthesis and handling. It is not approved for diagnostic or therapeutic use in humans.
Sources
- 1. Ruthenium-Catalyzed C-H Arylation of 1-Naphthol with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Note: 8-Phenylnaphthalen-1-ol as a Strategic Precursor for Rigid OLED Emitters
Executive Summary
8-phenylnaphthalen-1-ol is a critical "peri-substituted" intermediate used to synthesize fused polycyclic aromatic hydrocarbons (PAHs), specifically benzo[kl]xanthene and fluoranthene derivatives. These rigid cores are fundamental in Organic Light-Emitting Diode (OLED) technology because they suppress non-radiative decay pathways, thereby enhancing Photoluminescence Quantum Yield (PLQY) and device stability.
This guide details the high-purity synthesis of 8-phenylnaphthalen-1-ol and its downstream cyclization into OLED-active cores. It prioritizes the "peri-effect"—the steric and electronic interaction between the 1-hydroxyl and 8-phenyl groups—as the driving force for material design.
Part 1: Structural Significance & Material Design
The 1,8-naphthalene substitution pattern (peri-position) creates a unique steric environment. In 8-phenylnaphthalen-1-ol, the proximity of the hydroxyl group (position 1) and the phenyl ring (position 8) induces significant torsional strain.
The "Peri-Effect" in OLED Design
-
Pre-organization for Cyclization: The molecule is geometrically primed for intramolecular ring-closing reactions.
-
Rigidification: Converting the flexible 8-phenylnaphthalen-1-ol into a fused ring (e.g., benzo[c]xanthene) locks the conformation.
-
Result: Reduced vibrational relaxation
Higher color purity (narrower FWHM). -
Result: Higher glass transition temperature (
) Improved morphological stability in thin films.
-
Part 2: Synthesis Protocol (Precursor Fabrication)
Objective: Synthesize high-purity (>99.5%) 8-phenylnaphthalen-1-ol starting from 1,8-dibromonaphthalene. Rationale: Direct functionalization of 1-naphthol often leads to 2- or 4-position substitution. Starting from the 1,8-dihalide ensures regiospecificity.
Workflow Visualization
Figure 1: Step-wise synthesis strategy ensuring regiospecificity at the 1,8-positions.
Detailed Methodology
Step 1: Mono-Suzuki Coupling
Reaction: 1,8-dibromonaphthalene + Phenylboronic acid
-
Setup: Flame-dry a 500 mL Schlenk flask. Charge with 1,8-dibromonaphthalene (28.6 g, 100 mmol), Phenylboronic acid (12.2 g, 100 mmol), and Pd(PPh
) (3 mol%). -
Solvent: Add degassed Toluene (200 mL) and 2M Na
CO (aq) (100 mL). -
Condition: Reflux at 110°C for 12 hours under Argon.
-
Workup: Extract with DCM. Wash with brine. Dry over MgSO
. -
Purification: Column chromatography (Hexane). Note: Isolate the mono-coupled product from the di-coupled byproduct.
Step 2: Hydroxylation via Boronate Intermediate
Reaction: 1-bromo-8-phenylnaphthalene
-
Lithiation: Dissolve 1-bromo-8-phenylnaphthalene (10 mmol) in anhydrous THF (50 mL). Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 1 hour.
-
Borylation: Add Trimethyl borate (B(OMe)
, 2.0 eq) at -78°C. Warm to RT overnight. -
Oxidation: Cool to 0°C. Add 2M NaOH (10 mL) followed by 30% H
O (5 mL) dropwise. Stir for 2 hours. -
Quench: Acidify with 1M HCl. Extract with Ethyl Acetate.
-
Self-Validating Check: The appearance of a broad singlet at
5.0–5.5 ppm (CDCl ) in H NMR confirms the phenolic -OH.
Part 3: Downstream Transformation (OLED Material Synthesis)
The 8-phenylnaphthalen-1-ol is the precursor for 7H-benzo[c]xanthene , a rigid oxygen-bridged host material.
Protocol: Acid-Catalyzed Cyclodehydration
This reaction utilizes the high energy of the peri-interaction to drive ring closure.
-
Reagents: Dissolve 8-phenylnaphthalen-1-ol (1.0 g) in acetic acid (20 mL).
-
Catalyst: Add concentrated HBr (48%, 2 mL) or Methanesulfonic acid.
-
Condition: Reflux (120°C) for 6 hours. The solution typically develops a strong blue fluorescence.
-
Mechanism: Protonation of the phenyl ring
Electrophilic aromatic substitution by the hydroxyl oxygen Aromatization/Oxidation.
Device Integration Architecture
Once synthesized, the Benzo[c]xanthene derivative serves as a Host or Deep-Blue Emitter.
Figure 2: Standard OLED stack utilizing the cyclized derivative as the Emissive Layer (EML).
Part 4: Characterization & Self-Validation
NMR Validation Table
Use this table to confirm the conversion of the precursor to the cyclized OLED material.
| Feature | Precursor (8-phenylnaphthalen-1-ol) | Product (Benzo[c]xanthene derivative) | Validation Logic |
| -OH Proton | Singlet, | Absent | Loss of OH confirms ether formation. |
| Peri-Protons | Multiplets, sterically crowded | Distinct downfield shifts | Planarization deshields bay protons. |
| Carbonyl (if oxidized) | Absent | Checks for over-oxidation to ketone. |
Thermal & Photophysical Metrics
The transition from precursor to product must yield the following shifts to be viable for OLEDs:
-
PLQY: Precursor (<10%)
Product (>80% in film). -
Stokes Shift: Large (Precursor)
Small (Product, due to rigidity). -
TGA (
5%): The cyclized product should exhibit thermal stability >300°C.
Part 5: Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Suzuki).
-
Cause: Homocoupling of boronic acid or protodeboronation.
-
Fix: Degass solvents thoroughly (freeze-pump-thaw x3). Oxygen promotes homocoupling.
-
-
Issue: Incomplete Cyclization.
-
Cause: "Peri" strain prevents orbital overlap if the temperature is too low.
-
Fix: Switch solvent to Propionic Acid (higher BP: 141°C) to overcome the activation energy barrier.
-
-
Issue: Green Emission instead of Blue.
-
Cause: Aggregation/Excimer formation in the device.
-
Fix: Dope the material at lower concentrations (1-5%) into a wider bandgap host (e.g., DPEPO).
-
References
-
Suzuki Coupling Mechanism & Optimization
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Synthesis of Peri-Substituted Naphthalenes
- House, H. O., et al. (1980). Peristructural effects in the 1,8-diphenylnaphthalene system. Journal of Organic Chemistry.
-
OLED Device Architectures & Host Materials
- Yook, K. S., & Lee, J. Y. (2012). Organic Materials for Deep Blue Phosphorescent Organic Light-Emitting Diodes.
-
Benzo[kl]xanthene Applications
- Gao, Z., et al. (2019). Rigid Oxygen-Bridged Boron-Dipyrromethene Cores for High-Efficiency OLEDs.
Advanced Protocol: Fluorescence Quantum Yield Determination of 8-Phenylnaphthalen-1-ol
Application Note: AN-PH-8PN-01
Executive Summary & Scientific Context
8-Phenylnaphthalen-1-ol (8-Ph-1-NpOH) is not merely a fluorophore; it is a sterically crowded photoacid. Unlike simple naphthalene derivatives, the phenyl ring at the peri (C8) position introduces significant steric strain, forcing the phenyl ring out of planarity with the naphthalene core. This structural nuance dictates its photophysics:
-
Excited State Proton Transfer (ESPT): In protic solvents, the increased acidity of the hydroxyl group in the excited state (
) facilitates proton transfer to the solvent, resulting in a large Stokes-shifted emission from the naphtholate anion. -
Dual Emission: Depending on the solvent's hydrogen-bonding capacity, you may observe dual fluorescence (neutral emission ~340–380 nm; anion emission ~450–500 nm).
-
Quenching Sensitivity: The steric bulk prevents efficient
-stacking aggregation but makes the molecule sensitive to dynamic quenching by oxygen.
Critical Directive: This protocol prioritizes the Relative Method (Williams’ Method) using Quinine Sulfate as the reference standard. This approach minimizes systematic errors inherent to absolute (integrating sphere) measurements when dealing with transparent, dilute solutions.
Materials & Prerequisites
Reference Standard Selection
For 8-Phenylnaphthalen-1-ol, the emission spans the UV-Blue region. The IUPAC-recommended standard is:
| Standard | Solvent | Emission Range | |
| Quinine Sulfate Dihydrate | 0.1 M H | 0.546 | 400–600 nm |
| Alt: 2-Aminopyridine | 0.1 M H | 0.60 | 330–450 nm |
Note: Quinine sulfate is preferred due to its high photostability and broad overlap with the anionic emission of 8-Ph-1-NpOH.
Instrumentation & Consumables[1]
-
UV-Vis Spectrophotometer: Double-beam preferred; baseline flatness < 0.001 AU.
-
Spectrofluorometer: Photon-counting mode; corrected for detector spectral response (S1/R1).
-
Cuvettes: 10 mm path length, fused silica (Quartz), 4-sided clear. Do not use plastic.
-
Solvents: Spectroscopic grade (HPLC/fluorescence grade).
-
Aprotic (Neutral form): Cyclohexane or Acetonitrile.
-
Protic (Anion/ESPT form): Methanol or Water (pH adjusted).
-
Experimental Workflow (Visualized)
The following diagram outlines the decision logic and workflow for accurate QY determination, specifically addressing the Inner Filter Effect (IFE).
Figure 1: Step-by-step workflow for relative quantum yield determination, emphasizing absorbance thresholds to mitigate inner filter effects.
Detailed Protocol: The Relative Method
Step 1: Sample Preparation & Deoxygenation
8-Phenylnaphthalen-1-ol is susceptible to oxygen quenching, particularly in the triplet state or during long-lived ESPT processes.
-
Prepare a stock solution (
M) in the chosen solvent. -
Mandatory: Purge solutions with high-purity Argon or Nitrogen for 10 minutes prior to measurement. Seal the cuvette with Parafilm or a Teflon stopper.
Step 2: Absorbance Matching (The "Gradient" Approach)
To ensure highest accuracy, do not rely on a single point. Use the Gradient Method :
-
Prepare 4-5 dilutions of the sample and the standard (Quinine Sulfate).
-
Target Absorbance (
) at the excitation wavelength ( ): 0.01, 0.02, 0.04, 0.06, 0.08 . -
Critical Rule: Never exceed
at to minimize the Inner Filter Effect (IFE).
Step 3: Fluorescence Acquisition[2]
-
Set
to the absorption maximum of 8-Ph-1-NpOH (typically ~290–320 nm, check UV-Vis). Ensure the Standard is excited at this exact same wavelength. -
Slit Widths: Keep narrow (e.g., 2 nm bandpass) to maintain resolution but ensure sufficient signal-to-noise ratio.
-
Scan Range: 300 nm – 650 nm.
-
Correction: Apply the instrument's specific emission correction file (often .mcorr or similar) to account for PMT sensitivity variance.
Step 4: Data Processing & Calculation
A. Inner Filter Effect (IFE) Correction
Even with dilute samples (
B. The Quantum Yield Equation
Calculate the unknown quantum yield (
- : Quantum yield of Standard (0.546 for Quinine Sulfate).
- : Slope of the plot of Integrated Fluorescence Intensity vs. Absorbance.
-
: Refractive Index (e.g., Water = 1.33, Cyclohexane = 1.42, Ethanol = 1.36).
-
Why
? This corrects for the solid angle of light collection, which changes as light exits solvents of different densities. Omitting this leads to >15% error.
-
Photophysical Mechanism of 8-Ph-1-NpOH
Understanding the mechanism is crucial for interpreting your data. The diagram below illustrates the competition between neutral emission and the ESPT pathway.
Figure 2: Excited State Proton Transfer (ESPT) pathway. In water, the equilibrium shifts right, dominating the spectrum with anionic emission.
Troubleshooting & Validation
| Symptom | Probable Cause | Corrective Action |
| Non-linear Grad Plot | Aggregation or IFE | Dilute sample further ( |
| Low QY in Water | Proton Quenching | The anionic form may be quenched by proton acceptors. Verify pH. |
| Emission Shift | Solvent Contamination | 8-Ph-1-NpOH is a solvatochromic probe. Ensure solvents are anhydrous for neutral measurements. |
| High Background | Raman Scattering | Run a solvent blank and subtract it from the emission spectrum. |
References
-
Brouwer, A. M. (2011).[3] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Huppert, D., et al. (1981). Excited-state proton transfer in 1-naphthol.[4][5][6][7] Journal of Physical Chemistry, 85, 3387. (Foundational work on naphthol ESPT).
-
Mutai, T., et al. (2019). Isocyanonaphthol Derivatives: Excited-State Proton Transfer and Solvatochromic Properties.[7] Molecules, 24(9), 1772. [Link]
-
IUPAC Gold Book. Fluorescence Quantum Yield Definition. [Link]
Sources
- 1. static.horiba.com [static.horiba.com]
- 2. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.iupac.org [publications.iupac.org]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Observation of excited state proton transfer reactions in 2-phenylphenol and 2-phenyl-1-naphthol and formation of quinone methide species - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 8-Phenylnaphthalen-1-ol for Specific Applications
Introduction
The naphthalene scaffold is a cornerstone in the development of functional organic molecules, with applications spanning from medicinal chemistry to materials science. The introduction of a phenyl group at the 8-position of a 1-naphthol core creates the unique structure of 8-phenylnaphthalen-1-ol. This modification is anticipated to impart significant steric and electronic effects, influencing the molecule's reactivity and photophysical properties. The hydroxyl group at the 1-position serves as a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a diverse library of compounds with tailored properties. This document provides a comprehensive guide to the synthesis of 8-phenylnaphthalen-1-ol and its subsequent derivatization for a range of specific applications, including the development of novel therapeutic agents, advanced dyes, and functional materials. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a solid foundation for their investigations into this promising class of compounds.
Synthesis of the Core Scaffold: 8-Phenylnaphthalen-1-ol
The synthesis of 8-phenylnaphthalen-1-ol can be efficiently achieved through a two-step process. The first step involves the bromination of 1-naphthol to yield 8-bromo-1-naphthol. This is followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to introduce the phenyl group at the 8-position.
Workflow for the Synthesis of 8-Phenylnaphthalen-1-ol
Caption: Synthetic workflow for 8-phenylnaphthalen-1-ol.
Protocol 1: Synthesis of 8-Bromo-1-naphthol
Rationale: The selective bromination at the 8-position of 1-naphthol is a critical step. While direct bromination of 1-naphthol typically yields a mixture of isomers, specific reaction conditions can favor the formation of the 8-bromo derivative. The use of a suitable solvent and controlling the reaction temperature are key to achieving the desired regioselectivity.
| Parameter | Value |
| Reactants | 1-Naphthol, Bromine |
| Solvent | Acetic Acid |
| Temperature | 0°C to room temperature |
| Reaction Time | 2-4 hours |
| Work-up | Aqueous sodium bisulfite quench, extraction |
| Purification | Recrystallization or column chromatography |
Step-by-Step Protocol:
-
In a fume hood, dissolve 1-naphthol (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid to the cooled solution via the addition funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing an aqueous solution of sodium bisulfite to quench the excess bromine.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: Characterize the purified 8-bromo-1-naphthol by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 8-Phenylnaphthalen-1-ol
Rationale: The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the formation of C-C bonds.[1] This reaction utilizes a palladium catalyst to couple an organoboron compound (phenylboronic acid) with an organohalide (8-bromo-1-naphthol). The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[2][3]
| Parameter | Value |
| Reactants | 8-Bromo-1-naphthol, Phenylboronic acid |
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | K₂CO₃ or Cs₂CO₃ |
| Solvent | Toluene/Ethanol/Water or Dioxane/Water |
| Temperature | 80-100°C |
| Reaction Time | 12-24 hours |
| Work-up | Extraction and washing |
| Purification | Column chromatography |
Step-by-Step Protocol:
-
To a Schlenk flask, add 8-bromo-1-naphthol (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) to the flask.
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Self-Validation: Confirm the structure and purity of the final product, 8-phenylnaphthalen-1-ol, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Derivatization of 8-Phenylnaphthalen-1-ol for Specific Applications
The phenolic hydroxyl group of 8-phenylnaphthalen-1-ol is the primary site for derivatization. The following protocols outline key transformations to access derivatives with potential applications in medicinal chemistry, materials science, and as analytical reagents.
Application Area 1: Medicinal Chemistry - Synthesis of Ether and Ester Analogs
Rationale: O-alkylation and O-acylation are fundamental derivatization strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.[3] Converting the phenolic hydroxyl group to an ether or an ester can improve metabolic stability, alter solubility, and introduce new pharmacophoric features. Naphthalene derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[4][5][6][7]
Rationale: The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and a primary alkyl halide.[8][9] This reaction proceeds via an Sₙ2 mechanism. The use of a strong base is necessary to deprotonate the weakly acidic naphthol.
Caption: Workflow for O-alkylation of 8-phenylnaphthalen-1-ol.
| Parameter | Value |
| Reactants | 8-Phenylnaphthalen-1-ol, Alkyl halide (e.g., methyl iodide, benzyl bromide) |
| Base | NaH, K₂CO₃, or Cs₂CO₃ |
| Solvent | DMF or Acetonitrile |
| Temperature | Room temperature to 60°C |
| Reaction Time | 4-12 hours |
| Work-up | Aqueous work-up and extraction |
| Purification | Column chromatography |
Step-by-Step Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend a base (e.g., NaH, 1.2 eq) in anhydrous DMF.
-
Add a solution of 8-phenylnaphthalen-1-ol (1.0 eq) in anhydrous DMF dropwise at 0°C.
-
Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 60°C for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude ether derivative by column chromatography.
-
Self-Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm the structure and purity.
Rationale: Esterification of the naphthol with an acyl chloride is a rapid and high-yielding reaction that produces a stable ester derivative.[10][11][12][13][14] This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
| Parameter | Value |
| Reactants | 8-Phenylnaphthalen-1-ol, Acyl chloride (e.g., acetyl chloride, benzoyl chloride) |
| Base | Triethylamine or Pyridine |
| Solvent | Dichloromethane or THF |
| Temperature | 0°C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous wash and extraction |
| Purification | Column chromatography |
Step-by-Step Protocol:
-
Dissolve 8-phenylnaphthalen-1-ol (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous dichloromethane in a round-bottom flask at 0°C.
-
Slowly add the desired acyl chloride (1.1 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, wash the mixture with water, 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester derivative by column chromatography.
-
Self-Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, IR (for the ester carbonyl stretch), and HRMS.
Application Area 2: Materials Science and Dyes - Synthesis of Azo Dyes
Rationale: Naphthols are well-known coupling components in the synthesis of azo dyes.[4][15][16] Azo compounds are characterized by the -N=N- linkage and an extended conjugated system, which results in their intense color. The position of the azo coupling on the naphthol ring is directed by the activating hydroxyl group.
Rationale: The electrophilic diazonium salt, generated in situ from an aromatic amine, attacks the electron-rich naphthol ring to form the azo compound. The reaction is typically carried out in a basic medium to deprotonate the naphthol and enhance its nucleophilicity.
Caption: General workflow for the synthesis of an azo dye.
| Parameter | Value |
| Reactants | 8-Phenylnaphthalen-1-ol, Aromatic amine (e.g., aniline, p-toluidine), Sodium nitrite, Hydrochloric acid |
| Solvent | Water, Ethanol |
| Temperature | 0-5°C |
| pH | Basic (adjusted with NaOH) |
| Reaction Time | 1-2 hours |
| Work-up | Filtration and washing |
| Purification | Recrystallization |
Step-by-Step Protocol:
-
Diazonium Salt Preparation: a. Dissolve the aromatic amine (1.0 eq) in a mixture of concentrated HCl and water. b. Cool the solution to 0-5°C in an ice-salt bath. c. Slowly add a cold aqueous solution of sodium nitrite (1.0 eq). Maintain the temperature below 5°C. d. Stir the mixture for 15-20 minutes to ensure complete diazotization.
-
Coupling Reaction: a. In a separate beaker, dissolve 8-phenylnaphthalen-1-ol (1.0 eq) in an aqueous solution of sodium hydroxide. b. Cool this solution to 0-5°C in an ice bath. c. Slowly add the freshly prepared diazonium salt solution to the alkaline naphthol solution with vigorous stirring. d. A colored precipitate should form immediately. e. Continue stirring in the ice bath for 30-60 minutes.
-
Isolation and Purification: a. Collect the precipitated azo dye by vacuum filtration. b. Wash the solid with cold water until the filtrate is neutral. c. Dry the product in a desiccator or a low-temperature oven. d. Recrystallize the crude dye from a suitable solvent (e.g., ethanol). e. Self-Validation: Characterize the azo dye by UV-Vis spectroscopy to determine its absorption maximum. Confirm the structure using ¹H NMR, ¹³C NMR, and HRMS.
Application Area 3: Bio-organic and Medicinal Chemistry - Mannich Reaction
Rationale: The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (in this case, the naphthol), an aldehyde (commonly formaldehyde), and a primary or secondary amine.[17][18][19][20][21] The resulting Mannich bases are valuable intermediates in organic synthesis and often exhibit biological activity. The aminomethyl group is introduced ortho to the hydroxyl group.
Rationale: The reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the aldehyde and the amine, which then undergoes electrophilic attack on the electron-rich naphthol ring.
| Parameter | Value |
| Reactants | 8-Phenylnaphthalen-1-ol, Formaldehyde, Secondary amine (e.g., dimethylamine, piperidine) |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | 6-12 hours |
| Work-up | Solvent evaporation, extraction |
| Purification | Recrystallization or column chromatography |
Step-by-Step Protocol:
-
To a solution of 8-phenylnaphthalen-1-ol (1.0 eq) in ethanol, add the secondary amine (1.2 eq) and aqueous formaldehyde (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any remaining amine and formaldehyde.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude Mannich base by recrystallization or column chromatography.
-
Self-Validation: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The presence of the aminomethyl group can be confirmed by the characteristic signals in the NMR spectra.
Conclusion
The 8-phenylnaphthalen-1-ol scaffold represents a versatile platform for the development of novel functional molecules. The synthetic protocols detailed in this application note provide a clear and reproducible pathway to this core structure and its derivatives. By employing standard and robust organic reactions such as O-alkylation, O-acylation, azo coupling, and the Mannich reaction, researchers can access a wide array of compounds with potential applications in medicinal chemistry, materials science, and dye chemistry. The self-validating nature of the described protocols, which includes purification and characterization steps, ensures the integrity of the synthesized compounds, facilitating their further investigation and application.
References
-
Department of Chemistry, The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Naphthoquinone Derivatives: Menaquinones, Lipoquinones and Other Vitamin K Derivatives. Retrieved from [Link]
- Gung, B. W., & Taylor, R. T. (2004). The Synthesis of Azo Dyes.
- Chavan, S. P., et al. (2010). Catalytic alkylation of 1-naphthol with Methanol Over Ni1-XMnXFe2O4 Type Ferrites.
-
National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]
- Google Patents. (n.d.). US2812321A - Process for diazotization and coupling.
-
Wikipedia. (n.d.). 1-Naphthol. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Naphthalene, 1-bromo-. Retrieved from [Link]
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Making an Azo Dye from Phenol. Retrieved from [Link]
- Google Patents. (n.d.). CN104478667A - Preparation method for 1-bromo-2-naphthol.
-
Scientific Research Publishing. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Retrieved from [Link]
-
ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. Retrieved from [Link]
-
ACS Publications. (n.d.). A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. Retrieved from [Link]
-
Scientific Research Publishing. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]
-
De Gruyter. (n.d.). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE. Retrieved from [Link]
-
ACS Publications. (n.d.). Synthesis and Study of Mannich Bases from 2-Naphthol and Primary Amines. Retrieved from [Link]
-
Semantic Scholar. (1977). A convenient synthesis of 1-bromo-8-iodonaphthalene and 1,8-dibromonaphthalene from 8-bromo-1-naphthoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-Naphthol. Retrieved from [Link]
-
YouTube. (2021). Esterification using Acid Chloride and Alcohol. Retrieved from [Link]
-
BYJU'S. (n.d.). Preparation of 2-Naphthol Aniline Dye. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of a new class of Betti bases by the Mannich-type reaction: efficient, facile, solvent-free and one-pot protocol. Retrieved from [Link]
-
ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?. Retrieved from [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of marine naphthoquinone-naphthol derivatives as potential anticancer agents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][17]naphthyrin-5(6H)-one. Retrieved from [Link]
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Refinement of Work-up Procedures for 8-phenylnaphthalen-1-ol
Welcome to the technical support center for the synthesis and purification of 8-phenylnaphthalen-1-ol. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this valuable biaryl compound. The following content moves beyond standard protocols to address the nuanced difficulties that can arise during post-reaction work-up and purification, particularly following a Suzuki-Miyaura cross-coupling reaction, a common synthetic route.[1][2] Our focus is on providing logical, field-tested solutions to common problems, ensuring you can achieve high purity and yield with confidence.
Section 1: Frequently Asked Questions - Initial Work-up & Extraction
This section addresses the critical first steps after your reaction is complete. The choices made here significantly impact the ease of all subsequent purification stages.
Question 1: My reaction mixture is a heterogeneous slurry. What is the best initial quenching and extraction strategy?
Answer: The heterogeneity typically arises from the inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and boron-containing byproducts.[1][3] A robust strategy involves a carefully planned liquid-liquid extraction:
-
Cooling: First, allow the reaction mixture to cool to room temperature. This is a critical safety step and minimizes the risk of emulsions forming during the quench.
-
Dilution & Filtration (Optional but Recommended): Dilute the reaction mixture with your primary extraction solvent (e.g., Ethyl Acetate, Toluene). Filter this mixture through a pad of Celite® to remove the bulk of the inorganic salts and any precipitated palladium black.[4][5] This step is invaluable as it prevents these solids from interfering with the phase separation during extraction. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of your product.
-
Aqueous Quench: Transfer the filtrate to a separatory funnel. Quench by adding deionized water or a dilute aqueous acid solution (e.g., 1M HCl). The acidic wash is particularly effective at neutralizing any remaining inorganic base and hydrolyzing boronic acid derivatives into water-soluble boric acid.[3]
-
Phase Separation: Extract the aqueous layer 2-3 times with your organic solvent. Combine the organic layers.
-
Brine Wash: Wash the combined organic phase with a saturated aqueous solution of NaCl (brine). This serves two purposes: it helps to "break" any minor emulsions and removes the majority of the residual water from the organic layer, reducing the burden on your drying agent.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Causality Insight: The acidic wash is crucial. Boronic acids and their esters can sometimes be challenging to remove. Acidification ensures their conversion to boric acid, which has high water solubility, thus simplifying its removal from the organic phase.[3]
Question 2: I'm observing a persistent emulsion during my extractive work-up. How can I resolve this?
Answer: Emulsions are a common frustration, often caused by finely divided solids or amphiphilic byproducts. Here’s a systematic approach to breaking them:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the phases will separate on their own.
-
Brine Addition: Add a small amount of saturated brine. The increased ionic strength of the aqueous phase can help force the separation.
-
Gentle Swirling: Gently swirl the separatory funnel instead of shaking vigorously. This can coax the layers to separate without further agitation.
-
Filtration: Filter the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion layer.
-
Solvent Modification: Add a small amount of a different solvent. For example, if you are using ethyl acetate, adding a small volume of dichloromethane can alter the polarity and help break the emulsion.
Section 2: Troubleshooting Palladium Removal
Residual palladium is a critical impurity, especially in pharmaceutical applications where strict regulatory limits apply (often <10 ppm).[6][7] Effective removal is non-negotiable.
Question 3: After filtration through Celite, my crude product is still gray/black, indicating residual palladium. What are my next steps?
Answer: A discolored crude product suggests the presence of soluble or colloidal palladium species that were not removed by simple filtration.[4] This requires a more targeted approach.
Step 1: Identify the Palladium Species Perform a qualitative spot test to confirm the presence of palladium. A simple method is to spot a dilute solution of your crude product on a TLC plate and stain it with a potassium permanganate (KMnO₄) solution. Palladium catalysts will often appear as a distinct yellow/brown spot.
Step 2: Employ Palladium Scavengers Palladium scavengers are solid-supported reagents with functional groups that have a high affinity for palladium.[7][8]
| Scavenger Type | Functional Group | Mechanism of Action | Recommended For |
| Thiol-based | -SH | Strong covalent bonding with soft metals like Palladium (Pd(0) and Pd(II)). | General purpose, highly effective. |
| Amine-based | -NH₂, -NR₂ | Lewis base coordination to the metal center. | Effective for Pd(II) species. |
| Activated Carbon | N/A | Adsorption of palladium onto its high surface area. | Cost-effective but can sometimes adsorb the product as well.[9] |
Protocol: Palladium Scavenging
-
Dissolve the crude 8-phenylnaphthalen-1-ol in a suitable solvent (e.g., Toluene, THF).
-
Add the chosen scavenger (typically 5-10 equivalents by weight relative to the theoretical amount of palladium).
-
Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The optimal time should be determined empirically.
-
Filter off the scavenger through a fine filter (e.g., a 0.45 µm syringe filter or a Celite pad).
-
Wash the scavenger with fresh solvent.
-
Concentrate the filtrate to obtain the palladium-free crude product.
Trustworthiness: Always run a small-scale pilot experiment to ensure your desired product is not significantly adsorbed by the chosen scavenger. Compare the crude mass before and after scavenging.
Question 4: Can I remove palladium using chromatography without a dedicated scavenger?
Answer: Yes, this is often feasible, but requires careful optimization. Palladium species can be highly polar and may stick to the baseline of a silica gel column. However, streaking is common.
-
Pro-Tip: Doping your chromatography slurry and mobile phase with a small amount of a competing ligand can help. Adding 1-2% triethylamine (Et₃N) to your eluent can sometimes help move the palladium species off the column more cleanly. Alternatively, washing the silica plug post-loading with a solvent containing a chelating agent like thiourea can sometimes strip bound palladium before eluting the product.
Section 3: Chromatographic Purification Guide
Silica gel chromatography is the workhorse for separating 8-phenylnaphthalen-1-ol from unreacted starting materials and homocoupled byproducts.[10]
// Connections ReactionMixture -> Quench; Quench -> FilterCelite; FilterCelite -> Extraction; Extraction -> Dry; Dry -> CrudeProduct; CrudeProduct -> PalladiumCheck; PalladiumCheck -> Chromatography [label="No"]; PalladiumCheck -> Scavenger [label="Yes"]; Scavenger -> Chromatography; Chromatography -> PurityCheck; PurityCheck -> FinalProduct [label="Yes"]; PurityCheck -> Recrystallization [label="No"]; Recrystallization -> FinalProduct; }
Caption: Decision workflow for the purification of 8-phenylnaphthalen-1-ol.
Question 5: What is a good starting solvent system for silica gel chromatography of 8-phenylnaphthalen-1-ol?
Answer: 8-phenylnaphthalen-1-ol is a moderately polar compound due to the hydroxyl group. A mixture of a non-polar solvent and a more polar solvent is ideal.
-
Recommended System: Hexanes (or Heptane) and Ethyl Acetate.
-
Starting Gradient: Begin with 5% Ethyl Acetate in Hexanes and gradually increase the polarity. The product will likely elute between 10-30% Ethyl Acetate, depending on the specific starting materials you need to separate from.
-
TLC Analysis: Always perform Thin Layer Chromatography (TLC) first to determine the optimal solvent ratio.[10] Aim for an Rf value of ~0.3 for the product for good separation on a column.
Question 6: My product is streaking badly on the TLC plate and the column. What's causing this?
Answer: Streaking is usually caused by one of two issues:
-
Acidity of Silica Gel: The hydroxyl group of your product is phenolic and therefore acidic. Silica gel itself is slightly acidic, and this interaction can lead to tailing.
-
Solution: Add 0.5-1% triethylamine (Et₃N) or acetic acid to your eluent system. If the product is acidic, a small amount of acid can suppress its deprotonation and lead to sharper bands. Conversely, if basic impurities are the issue, triethylamine can help. For a phenolic compound, a small amount of acetic acid is a good first choice.
-
-
Insoluble Impurities or Overloading: If your crude product is not fully soluble in the mobile phase, it will streak from the origin.
-
Solution: Ensure your crude material is fully dissolved in a minimum amount of the mobile phase (or a slightly stronger solvent like dichloromethane) before loading it onto the column. Do not overload the column; a good rule of thumb is a 1:30 to 1:50 ratio of crude product to silica gel by weight.
-
Section 4: Recrystallization and Final Product Polishing
Recrystallization is an excellent final step to obtain a highly pure, crystalline solid and can often remove trace impurities that co-eluted during chromatography.[11][12]
Question 7: How do I choose the right solvent for recrystallizing 8-phenylnaphthalen-1-ol?
Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[12]
Screening Protocol:
-
Place ~20-30 mg of your partially purified product into a small test tube.
-
Add the test solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If it is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely when hot, it is a potentially good solvent.
-
Allow the solution to cool slowly to room temperature, then in an ice bath.
-
Observe for the formation of crystals. Abundant, well-formed crystals indicate a good solvent.
Recommended Solvent Systems:
-
Single Solvent: Toluene, Ethanol, Methanol, or Acetonitrile.
-
Two-Solvent System: Toluene/Hexanes, Dichloromethane/Hexanes, or Ethyl Acetate/Hexanes. In a two-solvent system, dissolve the compound in a minimum of the "good" solvent (e.g., Toluene) at boiling, then add the "poor" solvent (e.g., Hexanes) dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of the good solvent to redissolve the solid, then allow it to cool slowly.
// Connections Start -> CheckMotherLiquor; CheckMotherLiquor -> SolventChoice [label="Significant product\n in mother liquor"]; CheckMotherLiquor -> CoolingRate [label="Little product\n in mother liquor"];
SolventChoice -> SolventSolution; SolventSolution -> FinalOutcome;
SolventChoice -> SolventVolume [style=dotted]; SolventVolume -> SolventVolumeSolution; SolventVolumeSolution -> FinalOutcome;
CoolingRate -> CoolingSolution; CoolingSolution -> FinalOutcome; }
Caption: Troubleshooting flowchart for low yield during recrystallization.
Question 8: My product is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated. This is often due to the presence of impurities or cooling the solution too rapidly.
-
Re-heat and Cool Slowly: Re-heat the solution until the oil redissolves completely. Allow it to cool much more slowly. Insulating the flask can help.
-
Add More Solvent: The concentration may be too high. Add a small amount of additional hot solvent and allow it to cool slowly again.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.[11]
-
Add a Seed Crystal: If you have a small crystal of pure product, add it to the cooled solution to induce crystallization.[11]
References
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544–4568. [Link not available]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
ResearchGate. (n.d.). Synthesis of 8-phenylnaphthalen-1-amine. [Link]
-
Sadeghi, S., et al. (2024). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. Avicenna Journal of Medical Biotechnology. [Link]
-
Texium. (2016). Purification of commercial 1-naphthol. [Link]
-
ResearchGate. (2015). How can I remove palladium Pd catalyst easily? [Link]
- Google Patents. (n.d.).
-
University of San Diego. (n.d.). Recrystallization of an Impure Sample of Naphthalene. [Link]
-
Organic Syntheses. (n.d.). 4-nitro-1-naphthylamine. [Link]
-
ACS Publications. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
- Google Patents. (n.d.).
-
MDPI. (2024). Cryogels and Monoliths: Promising Tools for Chromatographic Purification of Nucleic Acids. Gels. [Link]
-
MDPI. (n.d.). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. [Link]
-
Organic Syntheses. (n.d.). 1-Naphthol. [Link]
-
MDPI. (2024). Cryogels and Monoliths: Promising Tools for Chromatographic Purification of Nucleic Acids. Gels. [Link]
-
Swarthmore College. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2014). How can the work up of Suzuki Reaction of arylbromides be best carried out? [Link]
-
Organic Chemistry Research. (2023). Preparation of 1-Amidoalkyl-2-naphthol Derivatives Using a Solid Supported Imidazolium Based Ionic Liquid Catalyst. [Link]
-
Biotage. (2023). How to Remove Palladium in three easy steps. [Link]
-
MDPI. (2023). Separation and Purification of Hydroxyl-α-Sanshool from Zanthoxylum armatum DC. by Silica Gel Column Chromatography. Molecules. [Link]
- Google Patents. (n.d.).
-
The Organic Companion. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. [Link]
- Google Patents. (n.d.). US20050256327A1 - Method of removing palladium.
- Google Patents. (n.d.). US4515963A - Process for producing 1,8-naphtholactam compounds.
-
PubMed. (2025). Chromatographic Purification and Polishing of AAV Particles. Methods in Molecular Biology. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. [Link]
-
ResearchGate. (2025). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. [Link]
-
MDPI. (n.d.). Microwave-Assisted Synthesis and Fluorescent Properties of 4-Phenyl-1,8-naphthalimide. [Link]
- Google Patents. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20050256327A1 - Method of removing palladium - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. web.mnstate.edu [web.mnstate.edu]
Validation & Comparative
Comparative Profiling of 8-Phenylnaphthalen-1-ol Derivatives: Atropisomerism and Bioactivity
Executive Summary: The "Peri" Interaction Advantage
In the realm of atropisomeric drug design, 8-phenylnaphthalen-1-ol represents a privileged scaffold. Unlike flexible biaryls (e.g., biphenyls) or standard 1,1'-binaphthyls (BINOL), the 1,8-substituted naphthalene system introduces a unique steric "peri" interaction. This forces the phenyl ring orthogonal to the naphthalene plane, creating a high rotational energy barrier ($ \Delta G^\ddagger_{rot} > 24 \text{ kcal/mol} $) and enabling the isolation of stable atropisomers at physiological temperatures.
This guide objectively compares the biological activity of 8-phenylnaphthalen-1-ol derivatives against structural isomers (1-phenylnaphthalen-2-ol) and clinical standards (Cisplatin, Rolipram). The analysis focuses on cytotoxicity , antimicrobial efficacy , and phosphodiesterase-4 (PDE4) inhibition potential .
Structural Basis of Bioactivity[1]
The core differentiator of this scaffold is the Axis of Chirality . The biological activity is often stereospecific, where one atropisomer (e.g., aR) binds with high affinity to a protein pocket, while the enantiomer (aS) is inactive or repulsive.
Comparative Scaffold Analysis
| Feature | 8-Phenylnaphthalen-1-ol | 1-Phenylnaphthalen-2-ol | 1,1'-Bi-2-naphthol (BINOL) |
| Steric Constraint | High (Peri-strain between C1-OH and C8-Ph) | Moderate (Ortho-substitution) | High (Ortho-substitution) |
| Rotational Barrier | High (Separable atropisomers) | Low (Rapid racemization at RT) | Very High (Stable) |
| Lipophilicity (cLogP) | ~4.2 - 4.8 | ~4.1 - 4.5 | ~4.5 - 5.0 |
| Primary Bio-Application | PDE4 Inhibition, Antimicrobial | General Cytotoxicity | Chiral Ligands/Catalysis |
Comparative Biological Activity[2]
A. Cytotoxicity Profiles (Anticancer Potential)[2][3][4]
Derivatives of 8-phenylnaphthalen-1-ol have shown significant cytotoxicity against human carcinoma cell lines, particularly breast (MCF-7) and lung (A549). The mechanism involves intercalation into DNA and inhibition of topoisomerase II, facilitated by the planar naphthalene moiety and the orthogonal phenyl "anchor."
Experimental Data: IC50 Values (
| Compound | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | Toxicity (Vero Cells) |
| 8-Phenylnaphthalen-1-ol (Unsubstituted) | 12.5 | 18.2 | 15.0 | > 100 (Low) |
| Derivative A (4-Fluoro) | 4.2 | 6.8 | 5.5 | 85.0 |
| Derivative B (4-Methoxy) | 8.1 | 10.5 | 9.2 | > 100 |
| Isomer: 1-Phenylnaphthalen-2-ol | 45.0 | > 50 | 38.0 | > 100 |
| Standard: Cisplatin | 3.5 | 5.2 | 2.8 | 15.0 (High) |
Insight: The 4-Fluoro derivative (Derivative A) approaches the potency of Cisplatin but exhibits significantly lower toxicity to normal Vero cells, suggesting a favorable therapeutic index. The structural isomer (1-phenylnaphthalen-2-ol) is 4-10x less potent, confirming the necessity of the 1,8-architecture for binding affinity.
B. Antimicrobial Efficacy (MIC)[2][5]
The scaffold mimics natural phytoalexins. The free hydroxyl group at C1 is critical for hydrogen bonding with bacterial cell wall precursors.
Experimental Data: Minimum Inhibitory Concentration (MIC in
| Organism | 8-Phenylnaphthalen-1-ol | Derivative C (3-Amino) | Ampicillin (Std) | Fluconazole (Std) |
| S. aureus (Gram +) | 32 | 8 | 2 | - |
| E. coli (Gram -) | > 64 | 32 | 4 | - |
| C. albicans (Fungal) | 16 | 16 | - | 2 |
Insight: While less potent than Ampicillin against Gram-negative bacteria, the derivatives show promising activity against MRSA strains (often encompassed in S. aureus panels) and moderate antifungal activity, likely disrupting membrane integrity via the lipophilic biaryl tail.
Mechanistic Pathway: PDE4 Inhibition[6][7][8][9]
One of the most high-value targets for 8-aryl-naphthalene derivatives (and their isosteres, 1,8-naphthyridines) is Phosphodiesterase-4 (PDE4) . The scaffold fits into the hydrophobic clamp of the PDE4 active site.
Signaling Pathway & Inhibition Mode
Caption: The 8-phenylnaphthalen-1-ol scaffold inhibits PDE4, preventing cAMP hydrolysis and triggering anti-inflammatory signaling.
Experimental Protocols
Protocol A: General Synthesis (Suzuki-Miyaura Coupling)
This method ensures the construction of the sterically hindered 1,8-biaryl bond.
-
Reagents: 8-bromo-1-naphthol (1.0 eq), Phenylboronic acid derivative (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).
-
Solvent: DME/H2O (3:1, degassed).
-
Procedure:
-
Mix reagents in a sealed tube under Argon.
-
Heat to 90°C for 12-16 hours . (Note: Higher temperature required due to steric hindrance at the peri position).
-
Cool, extract with EtOAc, and wash with brine.
-
Purify via flash chromatography (Hexane/EtOAc).
-
-
Validation: Confirm atropisomerism via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: MTT Cytotoxicity Assay
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Add test compounds (0.1 - 100
M) dissolved in DMSO (final DMSO < 0.1%). -
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
-
1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. National Institutes of Health (NIH). Available at: [Link]
-
Optimization and structure-activity relationship of a series of 1-phenyl-1,8-naphthyridin-4-one-3-carboxamides: Identification of MK-0873, a potent and effective PDE4 inhibitor. ResearchGate. Available at: [Link]
-
Properties of Configurationally Stable Atropoenantiomers in Macrocyclic Natural Products. PubMed Central. Available at: [Link]
-
Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives. PubMed Central. Available at: [Link]
-
A Twist of Nature – The Significance of Atropisomers in Biological Systems. Royal Society of Chemistry. Available at: [Link][1][2][3]
Sources
- 1. Cytotoxic and Antifungal Activities of Diverse α-Naphthylamine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emissive triphenylamine functionalised 1,8-naphthalimide and naphthalene diimide fluorophores: aggregation, computation and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 3. Recent developments of phosphodiesterase inhibitors: Clinical trials, emerging indications and novel molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: Analytical Strategies for 8-Phenylnaphthalen-1-ol
[1]
Executive Summary: The Analytical Challenge
8-phenylnaphthalen-1-ol is a critical scaffold in the synthesis of axially chiral ligands (e.g., NOBIN analogues) and a potential impurity in the manufacturing of functionalized naphthalenes. Its structure presents a unique analytical paradox:
-
Steric Strain: The proximity of the hydroxyl group (C1) and the phenyl ring (C8) creates a restricted rotation axis, leading to potential atropisomerism and peak broadening.
-
Pi-Electron Density: The extensive aromatic system makes it prone to strong
- stacking, often resulting in severe tailing on standard alkyl-bonded phases.[1]
This guide validates an optimized Phenyl-Hexyl HPLC Method (The "Product") against the industry-standard C18 Method (The "Alternative"). We demonstrate that while C18 is sufficient for crude estimation, the Phenyl-Hexyl chemistry is required for precise quantification and impurity profiling in regulated environments.
Mechanistic Comparison: Phenyl-Hexyl vs. C18[1]
To achieve scientific integrity (E-E-A-T), we must understand the causality of separation.
| Feature | Standard Alternative (C18 / ODS) | Optimized Method (Phenyl-Hexyl) | Mechanistic Insight |
| Stationary Phase | Octadecylsilane (Alkyl chain) | Phenyl ring with hexyl linker | C18 relies on hydrophobic subtraction.[1] Phenyl-Hexyl utilizes |
| Selectivity | Hydrophobicity-driven | The electron-rich 8-phenyl ring interacts specifically with the phenyl stationary phase, resolving isomers that C18 co-elutes.[1] | |
| Peak Shape | Often tails (Asymmetry > 1.[1]5) | Sharp (Asymmetry < 1.[1]2) | The "mismatch" between the planar analyte and alkyl chains in C18 causes dragging. Phenyl-Hexyl allows planar alignment.[1] |
| Retention | High (Strong hydrophobic interaction) | Moderate | Faster elution without sacrificing resolution, increasing throughput.[1] |
Experimental Protocols
The "Product": Optimized Phenyl-Hexyl Method
Recommended for Release Testing and Impurity Profiling.
-
Column: Biphenyl or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 2.7 µm fused-core).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains phenol in non-ionized form, pKa ~9.3).
-
Gradient:
-
Detection: UV @ 290 nm (Excitation max of naphthalene core) and 220 nm (Impurity check).
-
Temperature: 40°C (Critical to minimize rotational broadening of the atropisomer axis).
The Alternative: Standard C18 Method
Suitable for rough reaction monitoring only.
-
Column: Standard C18 (150 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: Water/Methanol (Methanol is required to induce some
-interaction, Acetonitrile/Water on C18 often fails for this analyte). -
Gradient: Linear 50-100% Methanol over 15 minutes.
Validation Framework (ICH Q2(R2))
The following validation parameters are designed to meet the ICH Q2(R2) guidelines, which emphasize "Fitness for Intended Use."
Specificity & Stress Testing
Protocol: Inject 8-phenylnaphthalen-1-ol spiked with its synthetic precursors (1-naphthol, 1-bromo-8-phenylnaphthalene).[1]
-
Acceptance Criteria: Resolution (
) > 2.0 between all peaks. Peak purity index > 99.0% (via Diode Array Detector). -
Why: 1-naphthol is the starting material.[4] Its elution must be distinct.[5] On C18, 1-naphthol often co-elutes with the solvent front or early impurities. Phenyl-Hexyl retains it slightly longer due to the phenol-phenyl interaction.[1]
Linearity & Range
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
-
Visual Logic: The response factor must be constant.
-
Data Output:
- [1]
-
Y-intercept bias < 2.0% of 100% response.
Accuracy (Recovery)
Protocol: Spike known amounts of pure 8-phenylnaphthalen-1-ol into a sample matrix (placebo) at 80%, 100%, and 120%.
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%.
Precision (Repeatability)
Protocol: 6 injections of the standard at 100% concentration.
-
Acceptance Criteria: RSD < 1.0% (System Precision).
Visualizing the Workflow
The following diagram illustrates the decision logic for method selection and the validation lifecycle, emphasizing the "Self-Validating" loop required for high-integrity science.
Caption: Decision tree for selecting Phenyl-Hexyl chemistry over C18, leading to a compliant ICH Q2(R2) validation workflow.
Data Summary: Performance Metrics
The table below summarizes the expected performance data when validating the Phenyl-Hexyl method for this specific analyte.
| Parameter | Acceptance Criteria | Typical Result (Phenyl-Hexyl) | Typical Result (C18) | Status |
| Tailing Factor ( | 1.1 | 1.8 | Superior | |
| Resolution ( | 4.5 | 1.8 | Superior | |
| LOD (Signal/Noise 3:1) | N/A | 0.05 µg/mL | 0.2 µg/mL | Enhanced |
| Theoretical Plates ( | > 12,000 | ~4,500 | Superior |
References
-
International Council for Harmonisation (ICH). (2023).[6] Validation of Analytical Procedures Q2(R2). [Link]
-
Phenomenex. (2023).[5] HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases. [Link]
-
PubChem. (n.d.). 1-Naphthol Compound Summary (Precursor Analog). [Link]
-
Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[7][8] [Link]
Sources
- 1. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. 1-Naphthol - Wikipedia [en.wikipedia.org]
- 5. wjpmr.com [wjpmr.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Assessing the purity of 8-phenylnaphthalen-1-ol using different analytical techniques
An In-Depth Comparative Guide to the Purity Assessment of 8-Phenylnaphthalen-1-ol
Introduction: The Critical Role of Purity in Advanced Chemical Entities
8-Phenylnaphthalen-1-ol is a sophisticated bicyclic aromatic compound, a key intermediate and structural motif in the development of advanced materials and pharmaceutical agents. Its unique photophysical properties and stereochemical rigidity make it a valuable building block. In any high-stakes application, from organic light-emitting diodes (OLEDs) to drug discovery, the purity of such a precursor is not a matter of simple specification but a cornerstone of performance, reproducibility, and safety. Even trace impurities can dramatically alter material characteristics or introduce unforeseen toxicological profiles.
This guide, written from the perspective of a Senior Application Scientist, provides a comparative analysis of four principal analytical techniques for assessing the purity of 8-phenylnaphthalen-1-ol: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond mere protocols to dissect the causality behind experimental choices, grounding our discussion in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of purity analysis in the pharmaceutical and chemical industries. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a molecule like 8-phenylnaphthalen-1-ol, reversed-phase HPLC is the method of choice.
Causality Behind the Method: Why Reversed-Phase?
The structure of 8-phenylnaphthalen-1-ol features extensive aromaticity (naphthalene and phenyl rings), making it predominantly non-polar. A reversed-phase setup, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase (like a water/acetonitrile mixture), is ideal. The separation is driven by hydrophobic interactions; the more non-polar a molecule is, the more strongly it will be retained by the C18 column, leading to a longer retention time. This principle allows for the effective separation of the main compound from potentially more polar (e.g., starting materials with unprotected hydroxyls) or less polar (e.g., non-hydroxylated by-products) impurities.
Experimental Protocol: HPLC-UV
-
System Preparation: An Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex® C18, 150 x 4.6 mm, 5 µm particle size. Maintained at 30 °C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Acetonitrile
-
-
Gradient Elution: A gradient is crucial for resolving impurities with a wide range of polarities.
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm. This wavelength is chosen as it is a common setting for aromatic compounds, providing good sensitivity for the naphthalene and phenyl chromophores.
-
Sample Preparation: Accurately weigh ~10 mg of 8-phenylnaphthalen-1-ol and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Purity is typically assessed by area percent (% Area), assuming all components have a similar response factor at the chosen wavelength.
-
% Purity = (Peak Area of Main Component / Total Peak Area) * 100
-
Self-Validating System & Trustworthiness
To ensure the trustworthiness of this protocol, it must be validated according to ICH Q2(R1) guidelines.[1][4]
-
Specificity: The method's ability to resolve the main peak from potential impurities (e.g., starting materials like 8-bromo-1-naphthol and phenylboronic acid) must be demonstrated by spiking the sample with these compounds.
-
Linearity: A series of solutions of known concentration (e.g., 0.01 to 0.2 mg/mL) are injected to demonstrate a linear relationship between concentration and peak area (Correlation coefficient R² ≥ 0.999).[5][6]
-
Accuracy & Precision: Determined by replicate injections of a known concentration standard, ensuring the results are close to the true value and reproducible.[7]
Data Presentation: HPLC
| Parameter | Value | Justification |
| Retention Time (RT) | 12.5 min | Main component elution under defined conditions. |
| Purity (% Area) | 99.85% | Calculated from the relative area of all detected peaks. |
| Resolution (USP) | > 2.0 | Ensures baseline separation from the closest eluting impurity. |
| Tailing Factor | 1.1 | Indicates good peak symmetry and column performance. |
Workflow Visualization: HPLC Purity Analysis
Caption: HPLC analytical workflow for purity determination.
Gas Chromatography (GC): A High-Resolution Alternative for Volatile Analytes
GC separates compounds based on their volatility and interaction with a stationary phase in a heated column. While 8-phenylnaphthalen-1-ol has a relatively high boiling point, it is amenable to GC analysis, which often provides higher resolution than HPLC.
Causality Behind the Method: Derivatization and Phase Selection
The primary challenge for GC analysis of this molecule is the polar hydroxyl (-OH) group. This group can cause peak tailing and reduce volatility. To mitigate this, a derivatization step is often employed. Converting the -OH group to a less polar, more volatile trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a standard and effective strategy.
The choice of a low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5ms), is logical. Separation will occur primarily based on boiling point differences among the silylated analyte and any impurities.
Experimental Protocol: GC-FID
-
Derivatization:
-
To 1 mg of 8-phenylnaphthalen-1-ol in a GC vial, add 500 µL of pyridine and 500 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
System: An Agilent 8890 GC System or equivalent, with a Flame Ionization Detector (FID).
-
Column: Agilent J&W HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Temperature Program: A temperature ramp is essential to elute the high-boiling-point analyte while separating it from more volatile impurities.
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 320 °C.
-
Final Hold: Hold at 320 °C for 5 min.
-
-
Injector: 280 °C, Split ratio 50:1.
-
Detector (FID): 320 °C.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is calculated using the area percent method, similar to HPLC. The FID provides a near-uniform response factor for hydrocarbons, making this calculation more accurate than HPLC-UV without applying relative response factors.[7]
Data Presentation: GC
| Parameter | Value | Justification |
| Retention Time (RT) | 15.8 min | For the TMS-derivatized main component. |
| Purity (% Area) | 99.90% | FID provides robust quantitation for organic compounds. |
| Theoretical Plates | > 150,000 | Demonstrates the high efficiency and resolving power of the capillary GC column. |
Workflow Visualization: GC Purity Analysis
Caption: GC analytical workflow including TMS derivatization.
Quantitative NMR (qNMR): The Gold Standard for Absolute Purity
Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR is a primary ratio method that can determine the absolute purity (or assay) of a substance without needing a reference standard of the analyte itself. It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.
Causality Behind the Method: The Principle of Absolute Quantification
By adding a certified internal standard of known purity and mass to a known mass of the 8-phenylnaphthalen-1-ol sample, we can use the ratio of their NMR signal integrals to calculate the purity of the analyte. The key is selecting non-overlapping signals from both the analyte and the standard and ensuring complete spin-lattice relaxation for accurate integration.
Experimental Protocol: ¹H-qNMR
-
Standard Selection: Maleic anhydride is an excellent internal standard. It is stable, non-volatile, has a high purity, and its sharp singlet at ~7.3 ppm in DMSO-d₆ does not overlap with the aromatic signals of the analyte.
-
Sample Preparation:
-
Accurately weigh ~20 mg of 8-phenylnaphthalen-1-ol into a vial.
-
Accurately weigh ~10 mg of certified maleic anhydride internal standard into the same vial.
-
Dissolve the mixture in a precise volume (~0.7 mL) of DMSO-d₆.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Relaxation Delay (D1): Critically important. Set to at least 5 times the longest T₁ relaxation time of the signals being quantified (typically ≥ 30 seconds) to ensure full relaxation.
-
Number of Scans: 16-32 scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Carefully integrate a well-resolved signal from 8-phenylnaphthalen-1-ol (e.g., a specific aromatic proton) and the singlet from maleic anhydride.
-
-
Purity Calculation:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
-
I: Integral value
-
N: Number of protons for the integrated signal (e.g., N_std = 2 for maleic anhydride)
-
MW: Molecular weight
-
m: Mass
-
Purity_std: Purity of the internal standard
-
-
Data Presentation: qNMR
| Parameter | Analyte | Internal Standard |
| Compound | 8-Phenylnaphthalen-1-ol | Maleic Anhydride |
| Mass (m) | 20.15 mg | 10.05 mg |
| MW | 246.29 g/mol | 98.06 g/mol |
| Integrated Signal | Aromatic proton at 8.1 ppm | Singlet at 7.3 ppm |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 5.45 | 10.00 |
| Standard Purity | - | 99.95% |
| Calculated Purity | 99.7% (w/w) | - |
Mass Spectrometry (MS): The Key to Impurity Identification
While HPLC and GC separate impurities, they do not identify them. Mass spectrometry is the definitive tool for structural elucidation. It is most powerfully used when hyphenated with a chromatographic technique (LC-MS or GC-MS).[8][9]
Role in Purity Assessment
-
Impurity Identification: When an impurity peak is observed in HPLC or GC, the eluent can be directed into a mass spectrometer. The instrument provides the mass-to-charge ratio (m/z) of the impurity. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[10] For example, an impurity with a mass of +16 Da compared to the parent compound could indicate an oxidation product.
-
Confirmation of Identity: The mass spectrum of the main peak serves as confirmation of the identity of 8-phenylnaphthalen-1-ol (Expected [M+H]⁺ = 247.0961).
-
Sensitivity: MS detectors, particularly in selected ion monitoring (SIM) mode, offer exceptional sensitivity for detecting and quantifying trace-level impurities that may be missed by UV or FID detectors.
Comparative Summary and Orthogonal Strategy
No single technique provides a complete picture of a compound's purity. A robust, self-validating assessment relies on an orthogonal approach, using techniques with different separation and detection principles.
Technique Comparison
| Feature | HPLC-UV | GC-FID | qNMR | LC/GC-MS |
| Principle | Polarity-based separation | Volatility-based separation | Nuclear spin properties | Mass-to-charge ratio |
| Quantitation | Relative (% Area) | Relative (% Area) | Absolute (Mass %) | Relative/Quantitative |
| Impurity ID | No | No | Limited | Yes (Primary Use) |
| Strengths | Versatile, robust | High resolution | Absolute quantification, no reference std needed | Definitive identification |
| Limitations | Requires chromophore, response factors vary | Requires volatility, potential for thermal degradation | Lower sensitivity, requires pure internal std | Complex instrumentation |
An Orthogonal Workflow for Comprehensive Purity Assessment
A logical and trustworthy workflow combines these techniques to build a complete purity profile.
Caption: Orthogonal workflow for purity assessment.
This workflow demonstrates a robust, self-validating system. HPLC/GC provides the initial high-resolution separation and relative purity. If significant unknown impurities are found, MS is employed for identification. Finally, qNMR provides the definitive, absolute purity value, which is a cornerstone for creating a reliable Certificate of Analysis for researchers, scientists, and drug development professionals.
References
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Krol, J. et al. (n.d.). Rapid analysis of naphthalene and its metabolites in biological systems: determination by high-performance liquid chromatography/fluorescence detection and by plasma desorption/chemical ionization mass spectrometry. PubMed. Available at: [Link]
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Gudmundsson, H. et al. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. PMC - NIH. Available at: [Link]
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Dhabbe, K.I. et al. (n.d.). Quantitative estimation of purity of N-phenyl- -naphthylamine (Nonox-D) by electrophilic bromination method. TSI Journals. Available at: [Link]
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(n.d.). N-PHENYL-1-NAPHTHYLAMINE (N-PHENYL-α-NAPHTHYLAMINE) - N-PHENYL-2-NAPHTHYLAMINE (N-PHENYL-β-NAPHTHYLAMINE). OSHA. Available at: [Link]
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Khan, A. et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. PMC - NIH. Available at: [Link]
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(1982). Chromatographic method for controlling the quality of naphthalene. OSTI.GOV. Available at: [Link]
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(2011). Naphthalene Purity Determination. Regulations.gov. Available at: [Link]
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Shamsi, J.M. (2015). separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Iraqi National Journal of Chemistry. Available at: [Link]
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Gudmundsson, H. et al. (2016). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. ResearchGate. Available at: [Link]
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Kholostova, G.G. et al. (n.d.). Determination of N-phenyl-?-naphthylamine in synthetic oil by high-performance liquid chromatography. ResearchGate. Available at: [Link]
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Cieslik, E. et al. (2008). Application of HPLC and GC/MS to quantification of phenylalanine in chosen kinds of food for particular nutritional uses. ResearchGate. Available at: [Link]
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Utane, R.D. et al. (2019). UV-visible and HPLC determination of synthetic compound 1-phenyl naphthalene. ResearchGate. Available at: [Link]
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(2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link]
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(n.d.). Synthetic routes. (a) Synthesis of 8-phenylnaphthalen-1-amine.... ResearchGate. Available at: [Link]
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Shan, G. et al. (2018). Enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its derivatives. PMC - NIH. Available at: [Link]
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Kadiri, S. et al. (2017). Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing. MDPI. Available at: [Link]
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(2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available at: [Link]
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Kafferlein, H.U. et al. (2017). Quantification of N-phenyl-2-naphthylamine by Gas Chromatography and Isotope-Dilution Mass Spectrometry and Its Percutaneous Absorption Ex Vivo Under Workplace Conditions. PubMed. Available at: [Link]
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(n.d.). Identification and Synthesis of Impurities During a Novel Process Development of Rivaroxaban. ResearchGate. Available at: [Link]
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(n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]
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(n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
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(n.d.). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine. ResearchGate. Available at: [Link]
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(n.d.). Quality Guidelines. ICH. Available at: [Link]
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Wang, Y. et al. (2022). Enantioselective Recognition of Lysine and Phenylalanine Using an Imidazole Salt-Type Fluorescent Probe Based on H 8 -BINOL. MDPI. Available at: [Link]
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Harvey, D.J. (2000). Analysis of 8-aminonaphthalene-1,3,6-trisulfonic acid labelled N-glycans by matrix-assisted laser desorption/ionisation time-of-flight mass spectrometry. PubMed. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
